Combretastatin A-4 phosphate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H19O8P-2 |
|---|---|
Molecular Weight |
394.3 g/mol |
IUPAC Name |
[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] phosphate |
InChI |
InChI=1S/C18H21O8P/c1-22-14-8-7-12(9-15(14)26-27(19,20)21)5-6-13-10-16(23-2)18(25-4)17(11-13)24-3/h5-11H,1-4H3,(H2,19,20,21)/p-2/b6-5- |
InChI Key |
WDOGQTQEKVLZIJ-WAYWQWQTSA-L |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)OP(=O)([O-])[O-] |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)OP(=O)([O-])[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications of Combretastatin A 4 Phosphate and Derivatives
Advanced Synthetic Routes to Combretastatin (B1194345) A-4 Phosphate (B84403) and its Precursors
The synthesis of combretastatin A-4 and its phosphate prodrug has evolved significantly from early multi-step procedures to more efficient and stereoselective methods. A key challenge in the synthesis is the stereoselective formation of the cis (or Z)-stilbene double bond, which is crucial for its biological activity. acs.orgnih.gov
Early synthetic approaches often relied on the Wittig reaction, which, while effective, could lead to mixtures of cis and trans isomers, necessitating tedious purification steps. acs.orgportico.org To address this, more advanced and stereoselective methods have been developed.
One notable advancement is a high-yielding, two-step stereoselective synthesis of (Z)-combretastatin A-4. acs.orgnih.gov This method utilizes a Perkin condensation of 3,4,5-trimethoxyphenylacetic acid and 3-hydroxy-4-methoxybenzaldehyde, followed by decarboxylation of the resulting cinnamic acid intermediate using copper and quinoline. acs.orgnih.gov This approach offers excellent stereoselectivity, producing the desired Z-isomer in high yield and purity (Z:E ratio of 99.8:0.2 after recrystallization), and avoids the need for protecting groups and column chromatography, making it suitable for large-scale synthesis. acs.org
The synthesis of the phosphate prodrug, combretastatin A-4 phosphate, typically involves phosphorylation of the phenolic hydroxyl group of combretastatin A-4. One synthetic route to a precursor of CA4P, di-tert-butyl this compound, involves a Wittig reaction between 3,4,5-trimethoxybenzyl triphenylphosphonium bromide and an aldehyde precursor containing the di-tert-butyl phosphate group. portico.org
Design and Synthesis of this compound Analogues
The design and synthesis of CA4P analogues are driven by the need to address certain limitations of the parent compound, such as the potential for in vivo isomerization to the less active trans-isomer and the desire for improved therapeutic properties. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies of this compound Analogues
Structure-activity relationship (SAR) studies have been instrumental in guiding the design of new CA-4 analogues. These studies have established several key structural features essential for potent tubulin-binding and cytotoxic activity. nih.govnih.gov The critical elements include:
The cis-stilbene (B147466) configuration. acs.orgnih.gov
The 3,4,5-trimethoxyphenyl A-ring. nih.govnih.gov
A substituted B-ring, where the nature and position of substituents significantly influence activity. ucl.ac.uk
Modifications to the B-ring have been a major focus of analogue design. For instance, the introduction of electron-withdrawing groups at the 2- and 4-positions of the B-ring has been explored. ucl.ac.uk A series of combretastatin derivatives with such modifications were synthesized, and several compounds, including 4-formyl-3',4',5'-trimethoxy-(Z)-stilbene, exhibited potent antiproliferative activities. ucl.ac.uk
Furthermore, the synthesis of analogues with amino acid pendants attached to CA-4 and its amino-analogue (AmCA-4) has been investigated to explore their biological activities. mdpi.com
Strategies for Cis-Stilbene Isomerization Stability
A significant challenge with combretastatin A-4 and its derivatives is the isomerization of the biologically active cis-double bond to the much less active trans-isomer. nih.govnih.gov This isomerization can be catalyzed by factors such as light and can reduce the compound's efficacy. acs.orgresearchgate.net
To overcome this instability, researchers have developed "cis-restricted" analogues where the double bond is replaced with a more stable structural motif that mimics the cis-geometry. Strategies include the introduction of heterocyclic rings, such as β-lactams, oxadiazoles, and 1,2,3-triazoles, to lock the two aryl rings in the desired orientation. nih.govbohrium.com
Another approach involves replacing the ethene bridge with a cyclobutane (B1203170) moiety. Both cis and trans cyclobutane-containing analogues have been synthesized as pure diastereomers, with their structures confirmed by X-ray diffraction. nih.gov
Development of Novel Prodrug Formulations beyond Phosphate Ester
While the phosphate ester of CA-4 (CA4P) significantly improves water solubility, the development of other prodrug formulations is an active area of research. nih.govnih.gov The goal is to further enhance pharmacokinetic properties and potentially achieve targeted drug delivery.
One notable example is Ombrabulin (AVE8062), a water-soluble amino acid salt prodrug of a CA-4 analogue. nih.govmdpi.com This compound has advanced to clinical trials. nih.gov Other prodrug strategies have involved creating salts of CA4P with organic amines, amino acids, or amino acid esters. google.com These salts are designed to be more soluble in aqueous solutions and to regenerate CA-4 in vivo, releasing physiologically tolerable byproducts. google.com
Stereoselective Synthesis Approaches for Combretastatin A-4 and its Derivatives
The stereoselective synthesis of the cis-isomer of combretastatin A-4 is paramount for its biological activity. Several synthetic methodologies have been optimized to favor the formation of the Z-stilbene.
The Perkin condensation followed by decarboxylation has proven to be a highly stereoselective method, yielding almost exclusively the cis-isomer. acs.orgnih.gov The reaction conditions are controlled to drive the equilibrium towards the desired product.
The Suzuki cross-coupling reaction also offers a high degree of stereocontrol. acs.orgucl.ac.uk By using the appropriate vinyl bromide precursor, either the Z or E isomer of combretastatin A-4 can be synthesized with high stereoselectivity. acs.org For example, the coupling of an aryl boronic acid with a (Z)-vinyl bromide affords (Z)-combretastatin A-4 in good yield and high isomeric purity. acs.org
Molecular and Cellular Mechanisms of Action of Combretastatin A 4 Phosphate
Tubulin Binding and Microtubule Dynamics Disruption
The core of CA-4P's activity lies in its interaction with tubulin, the protein subunit of microtubules. This interaction destabilizes the microtubule network, which is crucial for various cellular functions, particularly cell division.
Interaction with Colchicine (B1669291) Binding Site on Tubulin
Combretastatin (B1194345) A-4 binds to the colchicine binding site on the β-tubulin subunit. researchgate.netmdpi.com This binding is characterized by high affinity, and some studies suggest it is even stronger than that of colchicine itself. jci.org The structural similarity between CA-4 and colchicine, particularly the presence of a trimethoxyphenyl ring, facilitates this interaction. mdpi.com The cis-stilbene (B147466) configuration of CA-4 is a critical feature for its potent inhibition of tubulin polymerization. mdpi.com By occupying the colchicine site, CA-4 prevents the tubulin dimers from assembling into microtubules. ashpublications.org
Inhibition of Microtubule Polymerization and Dynamics
By binding to tubulin, CA-4 inhibits the polymerization of tubulin dimers into microtubules, leading to a net depolymerization of existing microtubules. ucl.ac.ukspandidos-publications.com This disruption of microtubule dynamics is a rapid process. ashpublications.org Studies using immunofluorescence have shown that CA-4P can cause the disruption of microtubules within 30 minutes of exposure in human endothelial cells. ashpublications.org This leads to an increase in the soluble, dimeric form of tubulin and a decrease in the polymerized, cytoskeletal form. ashpublications.org The destabilizing effect is potent, with detectable decreases in polymerized tubulin observed at nanomolar concentrations of CA-4P. ashpublications.org
Effects on Mitotic Spindle Formation and Function
Microtubules are the primary components of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during cell division (mitosis). ucl.ac.uk By disrupting microtubule dynamics, CA-4 prevents the proper formation and function of the mitotic spindle. spandidos-publications.comnih.gov This leads to a failure in chromosome alignment at the metaphase plate, activating the mitotic spindle checkpoint. nih.gov The consequence is a prolonged arrest of the cells in the G2/M phase of the cell cycle, as the cell cannot proceed to anaphase without a functional spindle. ucl.ac.uknih.gov This mitotic arrest is a hallmark of microtubule-targeting agents and is a direct result of the damaged mitotic spindles. nih.govresearchgate.net
Induction of Apoptosis and Cell Cycle Arrest
The disruption of microtubule function and the resulting mitotic arrest ultimately trigger programmed cell death, or apoptosis, in both endothelial and cancer cells. This process is a key component of the anti-tumor activity of Combretastatin A-4 phosphate (B84403).
Pathways of Apoptotic Cascade Activation in Endothelial and Cancer Cells
Prolonged mitotic arrest induced by CA-4P is a strong signal for the initiation of apoptosis. nih.govplos.org In endothelial cells, CA-4P-mediated cell death has been shown to be associated with prolonged mitotic arrest. nih.gov Interestingly, some studies in endothelial cells suggest that this cell death can occur through a caspase-independent pathway. nih.govnih.gov However, other research indicates the induction of classical apoptotic markers. nih.govarvojournals.org For instance, in human umbilical vein endothelial cells (HUVECs), CA-4P has been shown to induce apoptosis and the expression of the autophagy marker LC3-II. nih.gov In some cancer cells, the apoptotic pathway appears to involve the activation of caspases. researchgate.net The specific apoptotic pathways activated may vary depending on the cell type and the experimental conditions. spandidos-publications.com
Cell Cycle Progression Inhibition at Specific Phases (e.g., G2/M)
A direct consequence of the disruption of the mitotic spindle is the arrest of the cell cycle at the G2/M transition. ucl.ac.uknih.gov Flow cytometry analysis has consistently shown a significant increase in the population of cells in the G2/M phase following treatment with CA-4P or its active form, CA-4. ucl.ac.uknih.govarvojournals.org This arrest is associated with elevated levels of key regulatory proteins of the cell cycle, such as cyclin B1. nih.gov The sustained activity of the cyclin B1/p34cdc2 complex is responsible for maintaining the metaphase arrest. nih.gov This prolonged block in mitosis ultimately leads to what is known as mitotic catastrophe, where the cell is unable to complete cell division and undergoes apoptosis. spandidos-publications.complos.org
Table 1: Effects of Combretastatin A-4 Phosphate on Cell Cycle Distribution in HepG2 Cells This table is interactive. Users can sort data by clicking on the column headers.
| Treatment | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M | % of Apoptotic Cells (Sub-G1) |
|---|---|---|---|---|
| Untreated (24h) | 45.6 | - | 44.8 | - |
| Compound 2a (24h) | - | - | 91.6 | - |
| Compound 2b (24h) | - | - | 94.6 | - |
| Compound 2e (24h) | - | - | 94.7 | - |
| Compound 2a (48h) | - | - | 46.7 | 43.3 |
| Compound 2b (48h) | - | - | - | 43.3 |
| Compound 2e (48h) | - | - | - | 43.5 |
Data derived from a study on combretastatin analogues (compounds 2a, 2b, 2e) in HepG2 cells, showing a significant increase in G2/M phase arrest after 24 hours, followed by an increase in apoptosis after 48 hours. ucl.ac.uk
Table 2: Investigated Effects of this compound (CA-4P) on Endothelial Cells This table is interactive. Users can sort data by clicking on the column headers.
| Cell Line | Effect Measured | Concentration | Observation | Reference |
|---|---|---|---|---|
| HUVEC | Proliferation Inhibition | 5-10 nM | Significant decrease in FGF-2 or VEGF-A stimulated proliferation. | jci.org |
| HUVEC | Apoptosis | 10-50 nM | No significant induction of apoptosis after 24h via classical pathways. | jci.orgcloudfront.net |
| HUVEC | Cell Cycle Arrest | ≥7.5 nmol/L | Arrest at metaphase with G2/M DNA content. | nih.gov |
| HUVEC | Microtubule Disruption | 0.1 μM | Complete disruption of microtubules. | ashpublications.org |
HUVEC: Human Umbilical Vein Endothelial Cells
Mechanisms of Tumor Vascular Disruption
The primary mechanism of CA4P is the disruption of the tumor's blood supply. This is not achieved by inhibiting the formation of new vessels (anti-angiogenesis), but by targeting the existing, albeit often abnormal, vasculature of the tumor. researchgate.net The process is rapid, with effects observable within minutes to hours of administration. nih.govaacrjournals.org
Endothelial Cell Cytoskeletal Reorganization and Morphological Changes
The initial and critical event in CA4P's mechanism is its interaction with the tubulin of endothelial cells. aacrjournals.orgnih.gov CA4 binds to the colchicine-binding site on β-tubulin, inhibiting its polymerization and leading to the depolymerization of microtubules. aacrjournals.orgjci.orgamdbook.org This disruption of the microtubule network is a key trigger for subsequent cellular changes. nih.govaacrjournals.org
Within minutes of exposure to CA4P, endothelial cells undergo a dramatic reorganization of their actin cytoskeleton. nih.govashpublications.org This process is mediated by the activation of the small GTPase Rho and its downstream effector, Rho-kinase. nih.govashpublications.org Rho activation leads to the phosphorylation of myosin light chain (MLC), which in turn drives actin-myosin contractility. nih.govashpublications.org This results in the formation of prominent actin stress fibers and focal adhesions. nih.govashpublications.org Consequently, the normally flat endothelial cells retract and assume a more spherical shape. amdbook.orgnih.gov This change in morphology increases the permeability of the endothelial monolayer and is a foundational step in vascular disruption. nih.govcloudfront.net In some cases, particularly under post-confluent conditions, this cytoskeletal reorganization can lead to membrane blebbing. nih.govashpublications.org
Induction of Endothelial Cell Apoptosis and Detachment
The profound cytoskeletal changes and cellular stress induced by CA4P ultimately lead to programmed cell death (PCD), or apoptosis, in endothelial cells. nih.govnih.gov Studies have shown that CA4P induces G2/M cell cycle arrest in human umbilical vein endothelial cells (HUVECs), which is followed by DNA fragmentation, a hallmark of apoptosis. nih.gov The compound is particularly effective against rapidly proliferating endothelial cells, which are characteristic of tumor neovessels, while quiescent endothelial cells are less sensitive. jci.orgnih.gov
The process of cell death is linked to prolonged mitotic arrest. nih.gov CA4P damages mitotic spindles, causing cells to be arrested at metaphase, which is associated with elevated levels of cyclin B1. nih.gov This sustained arrest triggers cell death pathways that share characteristics with apoptosis. nih.gov Research indicates that CA4P-mediated cell death can occur through caspase-independent pathways. nih.gov Following these apoptotic events, endothelial cells detach from the basement membrane and from each other, further compromising the integrity of the vessel wall. jci.org
Molecular Events Leading to Tumor Vascular Shutdown and Permeability Changes
The morphological and apoptotic effects of CA4P on endothelial cells precipitate a shutdown of tumor blood flow. A key molecular event in this process is the disruption of vascular endothelial-cadherin (VE-cadherin) signaling. jci.orgcloudfront.net VE-cadherin is a critical protein for maintaining the tight junctions between endothelial cells. jci.org CA4P treatment leads to the disengagement and inhibition of the VE-cadherin/β-catenin signaling pathway. jci.org This disruption of adherens junctions directly increases the permeability of the endothelial monolayer to macromolecules. nih.govjci.orgaacrjournals.org
This increased permeability, or leakiness, of the tumor vessels has been demonstrated in multiple studies. nih.govnih.gov The Rho-dependent contractility and blebbing of endothelial cells contribute directly to this increase in monolayer permeability. nih.govashpublications.org The loss of fluid and plasma proteins from the intravascular space into the tumor interstitium leads to an increase in blood viscosity and hematocrit within the remaining vessels. nih.gov This, combined with the physical changes in cell shape that narrow the vessel lumen, culminates in a rapid and dramatic reduction in tumor blood flow. nih.govamdbook.org
| Molecular Event | Key Protein/Pathway Involved | Consequence | Reference |
|---|---|---|---|
| Microtubule Depolymerization | β-tubulin (Colchicine site) | Disruption of endothelial cytoskeleton | jci.orgamdbook.org |
| Cytoskeletal Reorganization | Rho/Rho-kinase | Actin stress fiber formation, cell rounding | nih.govashpublications.org |
| Junctional Disruption | VE-cadherin/β-catenin | Increased vascular permeability | jci.orgcloudfront.net |
| Cell Cycle Arrest | Cyclin B1 | G2/M arrest in endothelial cells | nih.govnih.gov |
| Apoptosis Induction | Caspase-independent pathways | Endothelial cell death and detachment | nih.gov |
Role of Increased Interstitial Pressure and Thrombosis in Vascular Collapse
It has been hypothesized that the rapid increase in vascular permeability caused by CA4P would lead to a rise in tumor interstitial fluid pressure (IFP), which could mechanically compress and collapse the already fragile tumor blood vessels. ascopubs.orgubc.canih.gov However, direct measurements in a mouse mammary carcinoma model showed that while CA4P treatment caused a swift reduction in tumor perfusion, it was followed by a decrease, not an increase, in IFP. nih.gov This suggests that the reduction in blood flow is not primarily dependent on a rise in interstitial pressure. nih.gov
Molecular Signaling Pathway Modulation
Beyond its direct effects on the cytoskeleton, CA4P also modulates key signaling pathways within the tumor microenvironment, particularly those related to the cellular response to oxygen levels.
Effects on Hypoxia-Inducible Factor (HIF) Pathways in Tumor Microenvironment
The vascular shutdown induced by CA4P results in extensive tumor necrosis, which in turn creates a severely hypoxic (low oxygen) environment in the surviving tumor regions. nih.govresearchgate.net This hypoxia triggers the stabilization of Hypoxia-Inducible Factor-1 alpha (HIF-1α), a master regulator of the cellular response to low oxygen. nih.govresearchgate.net
Interestingly, the effect of CA4P on HIF-1α appears to be dependent on the oxygenation status of the cells. nih.govnih.gov
Under hypoxic conditions , CA4P treatment tends to reduce HIF-1α accumulation in a concentration-dependent manner, an effect that was observed to be more significant in endothelial cells than in cancer cells. nih.govnih.gov
Under aerobic (normoxic) conditions , CA4P has the opposite effect, increasing the accumulation of HIF-1α. nih.govnih.gov This normoxic increase is associated with the activation of nuclear factor κB (NF-κB) via the RhoA pathway and leads to increased expression of the HIF-1 target gene, vascular endothelial growth factor (VEGF-A). nih.gov
This differential modulation of the HIF-1 pathway highlights the complex interplay between CA4P's vascular-disrupting effects and the cellular signaling responses within the tumor microenvironment. nih.gov The initial shutdown creates hypoxia, but the drug itself can then influence the primary transcription factor that mediates the response to that hypoxia.
| Condition | Effect of CA4P on HIF-1α | Associated Pathway/Molecule | Cell Type | Reference |
|---|---|---|---|---|
| Hypoxia | Reduced Accumulation | - | Endothelial and Cancer Cells | nih.govnih.gov |
| Aerobic/Normoxia | Increased Accumulation | RhoA, NF-κB | Endothelial and Cancer Cells | nih.gov |
Impact on Growth Factor Receptor Signaling (e.g., VEGF-A)
This compound (CA4P), through its active metabolite Combretastatin A-4 (CA4), demonstrates a significant impact on the Vascular Endothelial Growth Factor (VEGF) signaling pathway, which is a cornerstone of tumor angiogenesis. Research indicates that CA4 can inhibit VEGF-induced proliferation, migration, and the formation of capillary-like tubes by human umbilical vascular endothelial cells (HUVECs). researchgate.net The mechanism involves the attenuation of the VEGF/VEGFR-2 signaling pathway. researchgate.net Specifically, CA4 has been shown to decrease the expression and secretion of VEGF-A in both cancer cells (MCF-7) and HUVECs, particularly under hypoxic conditions. researchgate.net This leads to a reduction in the activation of the VEGF receptor 2 (VEGFR-2) and its downstream signaling mediators. researchgate.net In vivo studies using a breast cancer xenograft model confirmed that CA4 treatment down-regulated the expression of both VEGF and VEGFR-2 in tumor tissues. researchgate.net
Interestingly, the effect of CA4P on VEGF expression can be context-dependent. Under aerobic conditions, CA4P has been observed to increase the expression of VEGF-A. nih.gov This effect was linked to the accumulation of Hypoxia-Inducible Factor 1 (HIF-1), which in turn can regulate the transcription of downstream genes like VEGF. nih.gov
Modulation of Endothelial Cell Adhesion Molecules and Junctions (e.g., VE-cadherin)
A primary mechanism through which CA4P exerts its potent antivascular effects is the disruption of endothelial cell junctions, specifically by targeting Vascular Endothelial-cadherin (VE-cadherin). CA4P selectively targets endothelial cells and induces the rapid regression of newly formed, unstable tumor neovessels by disrupting the molecular engagement of VE-cadherin. researchgate.netnih.gov This disruption leads to an increase in endothelial cell permeability and inhibits endothelial cell migration and the formation of capillary tubes. researchgate.netnih.gov
The core of this mechanism lies in the interference with the VE-cadherin/β-catenin/Akt signaling pathway. researchgate.netnih.gov Research has shown that CA4P rapidly decreases the tyrosine phosphorylation of both VE-cadherin and β-catenin within an hour of treatment, an effect that can be maintained for up to 18 hours. jci.orgnih.gov This de-phosphorylation destabilizes the cell-cell junctions, leading to vascular collapse and subsequent tumor necrosis. researchgate.netnih.gov The critical role of this pathway is highlighted by the finding that stabilizing VE-cadherin signaling can confer resistance to CA4P's effects. researchgate.netnih.gov Furthermore, the therapeutic action of CA4P can be synergistically enhanced by combining it with neutralizing antibodies against VE-cadherin, which further blocks the assembly of neovessels and inhibits tumor growth. researchgate.netnih.govjci.org
| Treatment Group | Microvessel Density (positive cells per field) | Reference |
|---|---|---|
| Control | 28.75 ± 4.62 | jci.org |
| CA4P + Anti-VE-cadherin (BV13) | 5.0 ± 1.5 | jci.org |
Interaction with Tumor Microenvironment Components
Modulation of Immunological and Inflammatory Responses
CA4P can significantly modulate immunological and inflammatory responses within the tumor host. Studies have shown that low-dose CA4P can enhance the host's antitumor immune response when used in combination with tumor cell immunization. aacrjournals.orgnih.gov In a rat model of intrahepatic colon carcinoma, this combination led to significantly retarded tumor growth compared to either treatment alone. aacrjournals.org Splenocytes from rats receiving the combination therapy exhibited a significantly enhanced antitumor immune response, including increased proliferation and IFNγ production. aacrjournals.orgnih.gov This effect appears to be mediated indirectly, as pretreating adherent splenocytes (containing antigen-presenting cells) with CA4P enhanced the proliferation of nonadherent splenocytes. aacrjournals.orgnih.gov
Conversely, CA4P can also exacerbate inflammatory conditions. In a mouse model of dextran (B179266) sulfate (B86663) sodium (DSS)-induced ulcerative colitis, CA4P treatment worsened the pathological features of colitis. frontiersin.org It led to a significant increase in the levels of proinflammatory cytokines such as IL-1β, IL-6, and TNF-α, as well as an increase in inflammatory cells like neutrophils, lymphocytes, and monocytes. frontiersin.org This suggests that the immunomodulatory effects of CA4P can be highly dependent on the specific biological context.
| Time After Treatment | Estimated TAM Area Fraction (%) | P-value vs. Control | Reference |
|---|---|---|---|
| Control | 5.5 ± 0.5 | - | iiarjournals.org |
| 1 Hour | 1.9 ± 0.5 | 0.002 | iiarjournals.org |
| 3 Hours | 3.1 ± 0.6 | 0.009 | iiarjournals.org |
| 6 Hours | 1.23 ± 0.4 | 0.001 | iiarjournals.org |
Influence on Tumor Hypoxia and Necrosis Induction
A direct and rapid consequence of CA4P administration is the induction of severe tumor hypoxia and extensive necrosis. nih.govoncotarget.com By targeting the established tumor vasculature, CA4P causes a catastrophic shutdown of blood flow, often within minutes to hours of drug exposure. nih.govnih.gov This vascular shutdown starves the tumor of oxygen and nutrients, leading to a significant increase in tumor hypoxia. jci.orgnih.gov In a C3H mouse mammary carcinoma model, the percentage of pO2 values ≤ 2.5 mmHg increased from 32% in untreated tumors to 74% within one hour of CA4P injection, a level that was sustained for at least six hours. nih.gov
This profound hypoxia is the direct cause of secondary tumor cell death and massive tumor necrosis. nih.govnih.gov The necrotic fraction in tumors has been shown to increase significantly, for instance from 1.9% in control tumors to 16.1% 24 hours after CA4P administration. nih.gov While this effect is potent, a significant challenge remains: a peripheral rim of viable tumor cells often survives, nourished by adjacent normal tissue vasculature that is less affected by the drug. nih.govoncotarget.com This viable rim can serve as a source for tumor regrowth and revascularization, limiting the curative potential of CA4P as a monotherapy. nih.govoncotarget.com
| Condition | Mean % of pO2 values ≤ 2.5 mmHg | Reference |
|---|---|---|
| Untreated Tumors | 32% (± 11) | nih.gov |
| 1 Hour After CA4P | 74% (± 4) | nih.gov |
Preclinical Efficacy and Pharmacological Studies of Combretastatin A 4 Phosphate in Research Models
In Vitro Anti-Cancer Activity Assessments
The in vitro evaluation of CA4P has been crucial in elucidating its cellular and molecular mechanisms of action. These studies have consistently demonstrated its potent effects on cancer cells and the tumor microenvironment.
Cell Line Cytotoxicity and Proliferation Assays (e.g., IC50 determinations)
CA4P, through its active form CA4, exhibits significant cytotoxic and anti-proliferative activity against a broad range of cancer cell lines. This activity is primarily attributed to its ability to bind to tubulin, a key component of the cellular cytoskeleton, thereby inhibiting microtubule polymerization. plos.orgaacrjournals.org This disruption of the microtubule network leads to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis (programmed cell death). nih.gov
The potency of CA4P is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. Studies have reported potent anti-proliferative activity in various cancer cell lines. For instance, in an osteosarcoma cell line (MG-63) and a colorectal cancer cell line (HCT-116), CA4 demonstrated significant dose-dependent inhibition of proliferation. plos.org However, it is noteworthy that some cell lines, such as the HT-29 colorectal cancer cell line, have shown resistance to CA4. plos.org
Table 1: In Vitro Cytotoxicity of Combretastatin (B1194345) A-4 in Various Cell Lines
| Cell Line | Cancer Type | IC50 (approx. nM) | Reference |
|---|---|---|---|
| MG-63 | Osteosarcoma | <10 | plos.org |
| HCT-116 | Colorectal Cancer | <10 | plos.org |
| HT-29 | Colorectal Cancer | >100 | plos.org |
| HUVEC (proliferating) | Endothelial | 5-10 | jci.org |
Note: This table is illustrative and IC50 values can vary between studies based on experimental conditions.
Angiogenesis Inhibition Assays (e.g., HUVEC tube formation, endothelial cell migration)
A key mechanism of CA4P's anti-cancer activity is its potent anti-angiogenic effect. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. CA4P selectively targets the rapidly proliferating endothelial cells that line these new blood vessels. jci.orgnih.gov
In vitro assays using Human Umbilical Vein Endothelial Cells (HUVECs) have been instrumental in demonstrating these effects. Studies have shown that CA4P significantly inhibits HUVEC proliferation, with low nanomolar concentrations causing a decrease in FGF-2- or VEGF-A-stimulated cell growth. jci.org Furthermore, CA4P has been shown to disrupt the formation of capillary-like structures (tube formation) by HUVECs and inhibit their migration, both crucial steps in the angiogenic process. nih.govjci.org Non-cytotoxic concentrations of CA4 and its prodrug have been observed to completely disrupt cellular networks formed by HUVECs in collagen layers. nih.gov This effect is linked to the disorganization of F-actin and beta-tubulin within the endothelial cells. nih.gov
Effects on Tumor Spheroids and 3D Culture Models
To better mimic the three-dimensional (3D) architecture of solid tumors, researchers have utilized tumor spheroid and other 3D culture models. These models provide a more physiologically relevant environment to assess drug efficacy compared to traditional 2D cell cultures.
Studies have shown that CA4 and its analogues can effectively reduce the growth and proliferation of colorectal cancer spheroids. plos.org For example, in HCT116 cancer cell spheroids, treatment with CA4 led to a significant reduction in spheroid size and proliferation. plos.org This demonstrates that the anti-cancer activity of CA4P extends to more complex, multicellular tumor structures.
Cytotoxicity against Multi-Drug Resistant (MDR) Cancer Cell Lines
Multi-drug resistance (MDR) is a major challenge in cancer chemotherapy, often mediated by the overexpression of drug efflux pumps like P-glycoprotein (P-gp). mdpi.comnih.gov These pumps actively transport chemotherapeutic agents out of cancer cells, reducing their intracellular concentration and efficacy.
Interestingly, some studies suggest that certain tubulin-binding agents may be less susceptible to P-gp-mediated resistance. oup.com While direct studies on CA4P's efficacy against a wide range of specific MDR cell lines are not extensively detailed in the provided search results, the general understanding is that compounds that are poor substrates for efflux pumps may retain their activity in resistant cells. oup.com The development of novel compounds that can evade these resistance mechanisms is an active area of research. nih.gov
In Vivo Anti-Tumor Efficacy in Xenograft and Syngeneic Models
The anti-tumor effects of CA4P have been extensively validated in various preclinical in vivo models, including xenografts (human tumors grown in immunodeficient mice) and syngeneic models (tumors grown in immunocompetent mice of the same genetic background). td2inc.com
Tumor Growth Inhibition Studies in various cancer models
CA4P has demonstrated significant tumor growth inhibition in a wide array of cancer models. A key mechanism of its in vivo efficacy is its ability to act as a vascular-disrupting agent (VDA). plos.orgresearchgate.net CA4P selectively targets and damages the immature blood vessels within tumors, leading to a rapid shutdown of tumor blood flow. nih.govaacrjournals.org This vascular collapse results in extensive hemorrhagic necrosis (tissue death due to lack of blood supply) within the tumor core. nih.govnih.gov
Numerous studies have documented these effects across different tumor types:
Colon Cancer: In subcutaneous and orthotopic colon tumor models (MAC 15A and SW620), CA4P caused near-complete vascular shutdown and significant tumor growth delay. nih.gov
Anaplastic Thyroid Cancer: In a nude mouse xenograft model using ARO and KAT-4 cells, combination therapies including CA4P demonstrated significant anti-neoplastic activity. nih.gov
Breast Cancer: In a human breast MDA-MB-231 tumor xenograft model, CA4P led to a significant decrease in tumor perfusion and permeability. aacrjournals.orgscispace.com In MMTV-PyMT mammary tumors, CA4P treatment resulted in a marked increase in tumor necrosis. nih.gov
Oral Squamous Cell Carcinoma: In a xenograft model using SCC-4 cells, a nanoparticle formulation of CA4P strongly suppressed tumor growth. archivesofmedicalscience.comarchivesofmedicalscience.com
Ovarian Cancer: In subcutaneous ovarian cancer mouse xenograft models, the combination of CA4P with CAR-T cell therapy significantly enhanced the therapeutic efficacy. nih.gov
Table 2: Summary of In Vivo Anti-Tumor Efficacy of Combretastatin A-4 Phosphate (B84403)
| Cancer Model | Key Findings | Reference(s) |
|---|---|---|
| MAC 15A & SW620 Colon Tumors | Almost complete vascular shutdown, extensive hemorrhagic necrosis, significant tumor growth delay. | nih.gov |
| ARO & KAT-4 Anaplastic Thyroid Xenografts | Combination with other agents showed excellent antineoplastic activity. | nih.gov |
| MDA-MB-231 Breast Cancer Xenografts | ~70% decrease in tumor perfusion/permeability. | aacrjournals.org |
| MMTV-PyMT Mammary Tumors | Marked increase in tumor necrosis. | nih.gov |
| SCC-4 Oral Squamous Cell Carcinoma Xenografts | Strong suppression of tumor growth. | archivesofmedicalscience.comarchivesofmedicalscience.com |
| Ovarian Cancer Xenografts | Combination with CAR-T cells greatly increased therapeutic efficiency. | nih.gov |
This table provides a summary of key findings and is not exhaustive of all in vivo studies.
While highly effective at inducing central tumor necrosis, a common observation is the survival of a thin rim of viable tumor cells at the periphery, which can lead to tumor regrowth. nih.govaacrjournals.org This has prompted research into combination therapies to target this resistant population. nih.gov
Assessment of Tumor Vasculature and Perfusion using imaging techniques (e.g., DCE-MRI, PET, photoacoustic tomography)
The profound effects of Combretastatin A-4 phosphate (CA4P) on tumor vasculature have been extensively documented in preclinical models using advanced imaging techniques. These non-invasive methods provide dynamic and quantitative assessments of the vascular disruption caused by the compound.
Dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) is a key modality for evaluating changes in blood flow and vascular permeability. ascopubs.org Studies in rat models with P22 carcinosarcomas demonstrated a dramatic and significant reduction in tumor perfusion parameters following CA4P administration. ascopubs.org For instance, the area under the contrast medium-time curve (AUC), a measure related to blood volume and flow, was reduced by 90% at 1 hour and 95% at 6 hours post-treatment. ascopubs.org Similarly, the transfer constant (K^trans), which reflects vascular permeability and plasma flow, showed significant decreases. ascopubs.orgspandidos-publications.com These effects were observed to be selective for tumor tissue, with minimal changes in the vasculature of normal tissues like muscle and kidney. ascopubs.org The time course of these vascular changes in rat models was found to be similar to that observed in human clinical trials, highlighting the predictive value of these preclinical imaging studies. ascopubs.org In another study using a C3H mammary carcinoma model in mice, DCE-MRI confirmed the vascular-targeting properties of CA4P. aacrjournals.org
| Parameter | Model | Change Post-CA4P | Time Point | Citation |
| AUC | Rat P22 Carcinosarcoma | ↓ 90% | 1 hour | ascopubs.org |
| AUC | Rat P22 Carcinosarcoma | ↓ 95% | 6 hours | ascopubs.org |
| Tumor Blood Flow | Rat P22 Carcinosarcoma | ↓ ~100-fold | 6 hours | ascopubs.orgnih.gov |
| K^trans | SW1222 Colorectal Xenograft | Significant ↓ | 4 hours | spandidos-publications.com |
AUC: Area Under the Curve; K^trans: Transfer Constant.
Positron Emission Tomography (PET) has also been employed to measure tumor perfusion and blood volume changes. Using oxygen-15 (B1254489) (¹⁵O)-labeled water for perfusion and ¹⁵O-labeled carbon monoxide for blood volume, studies have shown that CA4P induces rapid, dose-dependent reductions in these parameters. ascopubs.orgnih.gov Significant decreases in tumor perfusion and blood volume were observed as early as 30 minutes after administration. ascopubs.orgnih.gov
Photoacoustic tomography (PAT) and microscopy (PAM) have emerged as valuable tools for visualizing and monitoring hemodynamic changes in tumor vasculature with high resolution. researchgate.netoncotarget.comnih.gov In a murine orthotopic glioma model, optical-resolution photoacoustic microscopy (OR-PAM) enabled longitudinal imaging of the brain vasculature post-CA4P administration. researchgate.netdntb.gov.ua These studies revealed the characteristic vascular shutdown and subsequent recovery associated with the drug. researchgate.net Similarly, multispectral optoacoustic tomography (MSOT) has been used to non-invasively map blood oxygen levels in non-small cell lung cancer (NSCLC) tumors in mice. oncotarget.comnih.gov This technique showed that CA4P treatment led to a significant decrease in the oxygenation of both peripheral and core tumor vessels within 1 to 3 hours, with the core reaching anoxia after 24 hours. oncotarget.comnih.gov
Histopathological and Immunohistochemical Analysis of Tumor Necrosis and Apoptosis
The vascular shutdown induced by this compound leads to extensive secondary tumor cell death, which has been confirmed through histopathological and immunohistochemical analyses in various preclinical tumor models. aacrjournals.orgportico.org Following administration of CA4P, histological studies consistently reveal a pattern of massive central tumor necrosis, while a rim of viable tumor cells often remains at the periphery, presumably supplied by unaffected normal host vasculature. aacrjournals.orgaacrjournals.orgportico.org
In SW1222 human colorectal carcinoma xenografts, H&E (hematoxylin and eosin) staining 24 hours after a single dose of CA4P showed profound central necrosis, accounting for 40-50% of the tumor area. city.ac.uk Immunohistochemical staining for the endothelial cell marker CD31 in these necrotic areas confirmed the disruption and collapse of tumor blood vessels. city.ac.uk
The mechanism of cell death induced by CA4P involves both necrosis, resulting from ischemia, and apoptosis. city.ac.uknih.gov In vitro studies on human umbilical vein endothelial cells (HUVECs) show that CA4P can induce apoptosis, characterized by the generation of cytoplasmic nucleosomes. nih.gov However, the induction of apoptosis in tumor cells in vivo appears to be a secondary effect of the vascular collapse. Immunohistochemical methods like the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay and staining for cleaved caspase-3 are used to detect apoptotic cells within the tumor. city.ac.ukcloudfront.net In leukemic xenograft models, CA4P treatment led to a significant increase in TUNEL-positive cells, indicating widespread apoptosis. cloudfront.netashpublications.org Studies in SW1222 xenografts also utilized TUNEL and cleaved caspase-3 staining to quantify apoptosis, confirming that the antivascular action of CA4P effectively triggers apoptotic pathways in tumor cells. city.ac.uk Interestingly, while CA4P treatment did not induce apoptosis in HUVECs after a 24-hour incubation in one study, it did cause mitotic arrest and subsequent mitotic cell death, which shares characteristics with apoptosis. nih.govcloudfront.net
| Analysis Type | Model | Key Findings | Citation |
| H&E Staining | SW1222 Colorectal Xenograft | Profound central tumor necrosis (40-50% of tumor area) | city.ac.uk |
| CD31 Staining | SW1222 Colorectal Xenograft | Vessel disruption in necrotic areas | city.ac.uk |
| TUNEL Assay | Leukemic Xenografts | Increased number of apoptotic cells | cloudfront.netashpublications.org |
| Cleaved Caspase-3 | SW1222 Colorectal Xenograft | Increased number of apoptotic cells | city.ac.uk |
Evaluation of Vasculogenic Mimicry (VM) Formation and Inhibition
Vasculogenic mimicry (VM) describes the process by which aggressive tumor cells form de novo, matrix-rich, vasculogenic-like networks, contributing to tumor perfusion independently of endothelial-lined blood vessels. The effect of this compound on VM is complex and appears to be context-dependent.
Some studies suggest that the profound hypoxia induced by CA4P's vascular-disrupting activity can paradoxically promote the formation of VM as a compensatory mechanism for tumor regrowth. chemfaces.comnih.gov In a study using a W256 breast carcinoma rat model, CA4P treatment led to marked intratumoral hypoxia, which was accompanied by an increase in VM formation. nih.gov This process was linked to the hypoxia-inducible factor (HIF)-1α signaling pathway. chemfaces.comnih.gov In vitro, under hypoxic conditions, W256 cells formed VM networks, and pretreatment with CA4P did not prevent this formation. nih.gov These findings suggest that while CA4P effectively shuts down endothelial vasculature, it may inadvertently trigger VM, contributing to subsequent tumor regrowth. nih.gov
Conversely, other research indicates that CA4P, or its formulations, can inhibit VM. A study investigating a sterically stabilized liposomal formulation of Combretastatin A4 (SSL-CA4) in triple-negative breast cancer cells (MDA-MB-231) found that it could significantly inhibit the formation of VM channels in vitro. magtechjournal.com The inhibition was associated with the downregulation of key VM markers, including HIF-1α, vascular endothelial-cadherin (VE-Cadherin), and matrix metallopeptidase-2 (MMP-2). magtechjournal.com This suggests that specific delivery strategies or formulations of combretastatins might overcome the potential for VM induction and instead actively disrupt this alternative perfusion pathway. The disruption of VE-cadherin signaling, a molecule also crucial for VM, has been identified as a key mechanism of CA4P's action, further suggesting its potential to interfere with VM. jci.orgnih.gov
Pharmacokinetics and Pharmacodynamics in Preclinical Species
Absorption and Distribution Profiles in Animal Models
The pharmacokinetics of this compound have been characterized in several preclinical species, primarily in rodent models. Following intravenous administration, the prodrug CA4P is rapidly cleared from the plasma. aacrjournals.orgnih.gov In rats, the terminal half-life of CA4P is very short, estimated to be between 5 and 9 minutes. nih.gov
CA4P is quickly converted to its active, more lipophilic metabolite, combretastatin A4 (CA-4). aacrjournals.orgnih.gov The active metabolite, CA-4, has a longer terminal half-life in rats, ranging from 39 to 60 minutes. nih.gov The pharmacokinetic profiles for both CA4P and CA-4 in rats were best described by a two-compartment model. nih.gov
Tissue distribution studies in rats have shown that the active metabolite, CA-4, distributes to various organs. nih.gov Between 15 and 40 minutes after intravenous injection of CA4P, CA-4 was found to be largely distributed to the heart, intestine, lung, spleen, and liver. nih.gov Notably, studies have shown that tumors can concentrate active CA-4 to a greater degree than other tissues, which may contribute to its selective antivascular effect within the tumor microenvironment. nih.govascopubs.org
| Compound | Animal Model | Terminal Half-Life | Key Distribution Tissues | Citation |
| CA4P | Rat | 5 - 9 minutes | - | nih.gov |
| CA-4 | Rat | 39 - 60 minutes | Heart, Intestine, Lung, Spleen, Liver | nih.gov |
Metabolism and Excretion Pathways (Prodrug Dephosphorylation to Active CA-4 and Glucuronidation)
This compound is a water-soluble prodrug designed to be rapidly metabolized in vivo to its active form, combretastatin A4 (CA-4). aacrjournals.orgportico.orgmdpi.com This primary metabolic step is a dephosphorylation reaction, catalyzed by non-specific endogenous phosphatases that are present in plasma and on the surface of endothelial cells. ascopubs.orgportico.org This rapid conversion is a key feature of its design, allowing for the swift generation of the active cytotoxic agent at the target site. aacrjournals.org
Following its formation, the active CA-4 undergoes further metabolism, with glucuronidation being the major biotransformation pathway. portico.orgascopubs.org This process, mediated by UDP-glucuronosyltransferases, converts CA-4 into its glucuronidated metabolite, CA-4 glucuronide (CA4G), which is more water-soluble and facilitates excretion. ascopubs.orgnih.gov
Excretion studies in rats have detailed the clearance of CA4P and its metabolites. A significant portion of the administered CA4P dose is excreted in the urine (10.72%) and feces (9.703%). nih.gov The active metabolite, CA-4, is predominantly excreted into the feces (6.235%), with smaller amounts found in the urine (0.782%) and bile (0.496%). nih.gov In human studies, urine collection revealed that 58-67% of the dose was excreted as the CA4G metabolite over 24 hours. portico.org
Relationship between Exposure and Pharmacodynamic Endpoints (e.g., tubulin binding, vascular effects in tumors)
A clear relationship exists between the exposure to this compound and its pharmacodynamic effects, beginning at the molecular level and extending to the macroscopic disruption of tumor vasculature. aacrjournals.org The primary mechanism of action for the active metabolite, CA-4, is its interaction with tubulin. aacrjournals.orgmdpi.com CA-4 binds to the colchicine-binding site on the β-tubulin subunit, inhibiting tubulin polymerization into microtubules. aacrjournals.orgportico.orgaacrjournals.org This disruption of the microtubule cytoskeleton is particularly effective against rapidly proliferating endothelial cells, which are a hallmark of tumor vasculature. aacrjournals.orgascopubs.org CA-4 has been shown to bind tightly to tubulin with a dissociation constant (Kd) of 0.40 µM and inhibits its polymerization with an IC50 of 2.4 µM. portico.org
This molecular interaction translates directly into profound and rapid changes in endothelial cell morphology and function, leading to a shutdown of the tumor's vascular network. aacrjournals.orgnih.gov The cytoskeletal changes are thought to alter endothelial cell shape, increasing vascular permeability and disrupting blood flow. aacrjournals.org This antivascular effect is a key pharmacodynamic endpoint and is demonstrably dose-dependent. nih.gov Preclinical studies have shown that CA4P can induce a reduction in tumor blood flow of up to 100-fold within hours of administration, an effect that directly leads to extensive central tumor necrosis. ascopubs.orgnih.govaacrjournals.org
The link between pharmacokinetic exposure and these vascular effects has been demonstrated in studies correlating plasma concentrations with changes in tumor perfusion measured by DCE-MRI. ascopubs.org Relationships have been established between changes in tumor perfusion and pharmacokinetic indices such as the area under the concentration-time curve (AUC) for both CA4P and CA-4. ascopubs.org This direct correlation underscores that achieving a sufficient concentration of the active CA-4 in the tumor is critical for triggering the cascade of events from tubulin binding to vascular collapse and ultimate tumor necrosis.
Comparative Pharmacokinetics with Other Combretastatin Analogues (e.g., CA1P)
Comparative preclinical studies have been conducted to evaluate the pharmacokinetic profiles of this compound (CA4P) and its structural analogue, Combretastatin A-1 phosphate (CA1P). aacrjournals.orgnih.gov These investigations aim to understand whether differences in pharmacokinetics contribute to their observed differential anti-tumor activities. nih.gov
In a study utilizing NMRI mice with MAC29 tumors, both CA4P and CA1P were administered, and the plasma and tumor concentrations of the active forms, Combretastatin A-4 (CA4) and Combretastatin A-1 (CA1), were analyzed. aacrjournals.orgnih.govresearchgate.net The results revealed notable differences in the area under the curve (AUC), a measure of total drug exposure over time. For the active component CA4, the plasma AUC was 18.4 µg·h·ml⁻¹ and the tumor AUC was 60.1 µg·h·ml⁻¹. nih.govresearchgate.net In contrast, for the active component CA1, the plasma AUC was 10.4 µg·h·ml⁻¹ and the tumor AUC was 13.1 µg·h·ml⁻¹. nih.govresearchgate.net
These findings indicate a significant difference in the distribution and accumulation of the active compounds in both plasma and tumor tissues. The higher tumor AUC for CA4 suggests greater accumulation or retention in the tumor microenvironment compared to CA1. nih.govresearchgate.net
Further in vitro studies have explored the dephosphorylation rates of these prodrugs. In whole blood, CA4P demonstrated a faster rate of dephosphorylation to its active form, CA4, compared to the conversion of CA1P to CA1. aacrjournals.org However, within liver and tumor tissues, the degradation of both prodrugs to their active species was so rapid that differentiating the rates was not considered necessary. aacrjournals.org This rapid conversion is a key step in the activation of these compounds.
The difference in antitumor efficacy, with CA1P showing a greater effect in some preclinical models, may not be solely explained by the pharmacokinetic profiles of the parent prodrugs or their primary active metabolites. nih.govresearchgate.net It has been suggested that the enhanced antitumor activity of CA1P could be attributed to the formation of a more reactive metabolite compared to that of CA4. aacrjournals.orgnih.gov The presence of an additional hydroxyl group on the second phenyl ring of CA1 is thought to influence its antitumor activity and may also affect its pharmacokinetic and metabolic profile. researchgate.net
Interactive Table: Comparative Pharmacokinetic Parameters of Active Metabolites (CA4 vs. CA1) in Mice
| Compound | Tissue | Area Under the Curve (AUC) (µg·h·ml⁻¹) |
| Combretastatin A-4 (CA4) | Plasma | 18.4 |
| Tumor | 60.1 | |
| Combretastatin A-1 (CA1) | Plasma | 10.4 |
| Tumor | 13.1 |
Bioreductive Activation and Metabolism of this compound
This compound (CA4P) is a water-soluble prodrug that requires in vivo metabolic conversion to exert its biological effects. portico.org The primary activation step is the rapid dephosphorylation of CA4P to its active, lipid-soluble form, Combretastatin A-4 (CA4). portico.orgingentaconnect.comnih.gov This conversion is facilitated by nonspecific endogenous phosphatases present in plasma and on the surface of endothelial cells. portico.org The half-life for this dephosphorylation process is short, occurring within minutes in preclinical models and humans. ingentaconnect.comnih.gov
Following its formation, CA4 undergoes further metabolism. A major metabolic pathway is glucuronidation, leading to the formation of CA4 glucuronide (CA4G), which has been identified as a major metabolite in plasma. portico.orgingentaconnect.com In rats, after intravenous administration of CA4P, a significant portion of the drug and its metabolites are excreted in the urine and feces. ingentaconnect.com Studies have shown that CA4 is widely distributed to various tissues, including the heart, intestine, lung, spleen, and liver. ingentaconnect.com
Recent research has also explored the development of bioreductively activatable prodrugs of CA4. acs.orgresearchgate.netnih.gov These are designed to be selectively activated in the hypoxic (low oxygen) regions commonly found in solid tumors. acs.orgresearchgate.netnih.gov This approach aims to enhance the selectivity of the drug for the tumor environment. For example, a CA4-gem-dimethylnitrothiophene bioreductively activatable prodrug conjugate has been synthesized. acs.orgnih.gov This conjugate was shown to be stable under normal physiological pH but could be cleaved to release the active drug by NADPH-cytochrome P450 oxidoreductase, an enzyme often overexpressed in hypoxic tumor cells. acs.orgresearchgate.netnih.gov In cell line studies, this prodrug demonstrated hypoxia-selective activation. acs.orgnih.gov This strategy of bioreductive activation represents a novel approach to targeted drug delivery for compounds like CA4.
Mechanisms of Resistance to Combretastatin A 4 Phosphate
Intrinsic Resistance Mechanisms in Cancer Cells and Tumor Vasculature
Intrinsic resistance refers to the inherent ability of some tumors to withstand the effects of CA4P from the outset. This can be attributed to pre-existing characteristics of the cancer cells or the tumor vasculature.
The primary molecular target of combretastatin (B1194345) A-4 (the active metabolite of CA4P) is β-tubulin. nih.gov It binds to the colchicine-binding site, inhibiting tubulin polymerization into microtubules. nih.govmdpi.com This disruption of the cytoskeleton in endothelial cells is a key part of its vascular-disrupting effect. aacrjournals.orgnih.gov
Therefore, alterations in the tubulin protein itself represent a potential mechanism of resistance. Mutations in the tubulin genes, particularly at or near the drug-binding site, can reduce the binding affinity of the drug, rendering it less effective. aacrjournals.org This is a recognized mechanism of resistance for various microtubule-targeting agents. aacrjournals.org While mutations in the β-tubulin gene have been proposed as a cause of clinical resistance to agents like taxol, some studies have concluded that such mutations are relatively rare in clinical samples and may not be a common contributor to chemoresistance. aacrjournals.org The specific role of tubulin mutations in clinical resistance to CA4P is still an area of investigation, but it remains a plausible intrinsic resistance mechanism at the cellular level.
A well-established mechanism of drug resistance in cancer is the overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps. city.ac.uknih.gov These proteins actively transport chemotherapeutic agents out of the cell, preventing them from reaching their intracellular targets at effective concentrations.
In the context of CA4P, preclinical studies have directly implicated these pumps in resistance. A resistant human colorectal carcinoma cell line (SW1222Res) was developed through continuous exposure to CA4P. city.ac.uk This resistant variant exhibited significantly increased expression of the multidrug resistance (MDR) proteins P-glycoprotein (P-gp) and multidrug resistance-associated protein 1 (MRP1) compared to the non-resistant parent cell line. city.ac.uk Crucially, the functional role of these pumps was confirmed when the application of an MRP1 inhibitor, MK571, successfully restored the sensitivity of the resistant cells to CA4P. city.ac.uk Interestingly, other research has shown that CA4P can, in some contexts, inhibit P-glycoprotein function and reverse resistance to other chemotherapeutics like doxorubicin (B1662922), highlighting a complex interplay. nih.gov
Table 1: Upregulation of Drug Efflux Pumps in CA4P Resistant Cells
| Cell Line | Resistance Status | Efflux Pump Alteration | Functional Consequence | Reference |
|---|---|---|---|---|
| SW1222Res (Human Colorectal Carcinoma) | Acquired Resistance to CA4P | Increased expression of P-glycoprotein (P-gp) and MRP1 | Reduced intracellular drug accumulation; resistance reversed by MRP1 inhibitor (MK571) | city.ac.uk |
Evasion of apoptosis (programmed cell death) is a hallmark of cancer and a critical mechanism of therapeutic resistance. d-nb.infoabcam.com CA4P induces cell death through complex mechanisms that can differ by cell type; it promotes apoptosis in leukemic cells via both caspase-dependent and independent pathways, but its effect on endothelial cells is often characterized as a non-apoptotic, mitotic cell death. nih.govjci.orgnih.gov Resistance can arise from alterations that bolster pro-survival signaling and inhibit pro-death pathways.
One key area of alteration is mitochondrial function. In CA4P-resistant non-small cell lung cancer (NSCLC) cells, mitochondrial function was not disrupted by treatment. nih.gov These resistant cells showed increased levels of Mfn2, a mitochondrial fusion protein that promotes mitochondrial function, and reduced levels of Drp1, a mitochondrial fission protein associated with apoptosis. nih.gov This suggests an adaptive response in resistant cells to maintain mitochondrial integrity and evade cell death. nih.gov The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is a central regulator of the mitochondrial apoptotic pathway, and a shift towards anti-apoptotic proteins is a common resistance strategy. d-nb.infoabcam.com Furthermore, activation of survival pathways like NF-κB can contribute to resistance by upregulating anti-apoptotic genes. abcam.com
Table 2: Alterations in Cell Survival Signaling in CA4P Resistance
| Cell Type / Model | Protein / Pathway Altered | Change in Resistant Cells | Functional Impact | Reference |
|---|---|---|---|---|
| Resistant NSCLC Cells (in viable tumor rim) | Mfn2 (Mitochondrial fusion protein) | Increased | Maintenance of mitochondrial function, evasion of apoptosis | nih.gov |
| Drp1 (Mitochondrial fission protein) | Reduced | |||
| Resistant NSCLC Cells (in viable tumor rim) | Heme-related proteins | Prolonged elevation | Contributes to tumorigenesis and survival in the viable rim | nih.gov |
Upregulation of Drug Efflux Pumps (e.g., P-glycoprotein)
Acquired Resistance Development in Preclinical Models
Acquired resistance develops in tumors that are initially sensitive to treatment. nih.gov This occurs through the selection and evolution of cancer cell populations with traits that allow them to survive and proliferate despite the presence of the drug.
Preclinical models have been instrumental in understanding how resistance to CA4P can evolve. As previously mentioned, a human colorectal carcinoma cell line (SW1222WT) was made resistant by culturing it with progressively increasing concentrations of CA4P. city.ac.uk The resulting SW1222Res line demonstrated that a key mechanism of acquired resistance was the upregulation of the MDR efflux pumps MRP1 and P-gp. city.ac.uk When these resistant cells were grown as tumors in vivo, they maintained their resistance, showing significantly less apoptotic cell death following CA4P treatment compared to tumors derived from the original, sensitive cell line. city.ac.uk This demonstrates that resistance mechanisms developed in vitro can translate to a lack of therapeutic response in a more complex tumor model.
A characteristic feature of VDA treatment, including with CA4P, is the induction of massive central tumor necrosis while leaving a peripheral rim of viable tumor tissue. oncotarget.comnih.gov This surviving tumor rim is a major source of tumor regrowth, relapse, and treatment failure. oncotarget.comnih.gov Cells within this rim are inherently less sensitive to VDA therapy and can survive in the nutrient-deprived and hypoxic environment created by the vascular shutdown. oncotarget.comnih.gov
The survival of this rim is not passive but is driven by active biological processes. The tumor microenvironment plays a critical role; for instance, CA4P treatment can lead to an influx of proangiogenic TIE2-expressing macrophages (TEMs) into the tumor periphery, which can limit the therapeutic efficacy of the VDA and promote vascular regrowth. oncotarget.com Furthermore, the tumor cells themselves within this rim exhibit adaptive changes. In NSCLC models, resistant cells in the viable rim show a sustained elevation of proteins involved in heme flux and function, which are critical for their tumorigenic potential. nih.gov This surviving, actively proliferating, and adaptive rim of cells ultimately drives the acquired resistance of the tumor as a whole, leading to eventual treatment failure. nih.gov
Cross-Resistance to Other Microtubule-Targeting Agents
The development of resistance to a specific chemotherapeutic agent can sometimes lead to a broader resistance to other drugs, a phenomenon known as cross-resistance. For microtubule-targeting agents (MTAs), this is a significant clinical challenge. However, the potential for cross-resistance is heavily dependent on the underlying mechanism of resistance and the specific class of MTA. Combretastatin A-4 phosphate (B84403) (CA4P) occupies a distinct niche in this context due to its specific binding site on tubulin.
Microtubule-targeting agents are broadly classified based on their mechanism of action: microtubule-destabilizing agents and microtubule-stabilizing agents. researchgate.netmdpi.com The destabilizing agents, which inhibit microtubule polymerization, are further subdivided by their binding location on the tubulin dimer, with major sites being the vinca (B1221190) domain and the colchicine (B1669291) domain. mdpi.com CA4P is a microtubule-destabilizing agent that binds to the colchicine site. mdpi.comresearchgate.net This is distinct from other major classes of MTAs, such as the taxanes (e.g., paclitaxel (B517696), docetaxel), which are microtubule stabilizers, and the vinca alkaloids (e.g., vincristine (B1662923), vinblastine), which are destabilizers that bind to the vinca domain. researchgate.netmdpi.com
This difference in binding sites is a primary reason why cross-resistance between CA4P and other MTAs is not always observed. mdpi.com Resistance mechanisms that are highly specific to the drug-target interaction, such as a mutation in one binding site, may not affect the activity of a drug that binds elsewhere. However, other, less specific mechanisms can confer broad cross-resistance. The two most prominent mechanisms are the overexpression of multidrug resistance (MDR) efflux pumps and alterations in the expression of tubulin isotypes. oup.comoaepublish.com
Research Findings on Cross-Resistance
Research using various drug-resistant cancer cell lines has provided critical insights into the cross-resistance profiles involving CA4P.
One major mechanism of resistance to many chemotherapeutics, including taxanes and vinca alkaloids, is the upregulation of ATP-binding cassette (ABC) transporter proteins like P-glycoprotein (P-gp/MDR1) and Multidrug Resistance-Associated Protein 1 (MRP1), which actively pump drugs out of the cell. oaepublish.comcity.ac.ukfrontiersin.org While some reports have suggested that combretastatins may not be substrates for P-gp, a study that developed a CA4P-resistant human colorectal carcinoma cell line (SW1222Res) found that resistance was mediated by the elevated expression of both MRP1 and P-gp. city.ac.uk In this specific cell line, the resistance to CA4P was significantly attributed to enhanced MRP1 activity. city.ac.uk Although this study confirmed a P-gp-related resistance mechanism for CA4P, it did not extend its investigation to determine if these cells were also cross-resistant to taxanes or vinca alkaloids. city.ac.uk
Conversely, studies on cell lines resistant to other MTAs have shown that they can retain sensitivity to CA4P. For example, a paclitaxel-resistant human colon cancer cell line (HCT116/TaxR), which displayed high resistance to paclitaxel (93-fold) and significant cross-resistance to vinblastine (B1199706) (32-fold), did not show cross-resistance to CA4P. In fact, these cells became more sensitive to CA4P than the parent cell line. oup.com This suggests that the mechanism of resistance to paclitaxel and vinblastine in these cells (likely P-gp overexpression) does not confer resistance to CA4P. oup.com
Further evidence comes from a cell line made resistant to a small molecule colchicine-site inhibitor, diaminothiazole (DAT1). The resulting HCT116/DAT1R cells showed a slight cross-resistance to CA4P, which is expected as they share the same binding site. researchgate.netoup.com Crucially, these cells showed no cross-resistance to paclitaxel or vinblastine, indicating that resistance acquired via a colchicine-site agent does not necessarily extend to agents that bind to the taxane (B156437) or vinca sites. researchgate.netoup.com
Alterations in the expression of β-tubulin isotypes are another key factor in MTA resistance. mdpi.com Overexpression of the βIII-tubulin isotype, in particular, is frequently associated with resistance to both taxanes and vinca alkaloids. oup.comoaepublish.com Studies have shown that vinca alkaloids interact more weakly with βIII-tubulin compared to other isotypes. mdpi.com In a microtubule destabilizer-resistant cell line (KB-L30), resistance was conferred by mutations in βI-tubulin and reduced expression of βII and βIII isotypes. plos.org These cells were hypersensitive to the microtubule-stabilizing agent paclitaxel, demonstrating how a specific resistance mechanism can have opposing effects on different drug classes. plos.org Research on CA4P-resistant lung carcinoma has also pointed to alterations in βI and βIII isotype levels as a resistance mechanism, driven by lower binding affinities of these isotypes for CA4P. nih.gov
The table below summarizes key findings from studies on cross-resistance between CA4P and other microtubule-targeting agents in various resistant cancer cell lines.
| Resistant Cell Line | Parental Cell Line | Resistant To | Resistance Factor (RF) | Postulated Resistance Mechanism | Cross-Resistance Profile (RF) | ||
|---|---|---|---|---|---|---|---|
| Combretastatin A-4 | Paclitaxel | Vinblastine | |||||
| HCT116/TaxR | HCT116 (Human Colon) | Paclitaxel | ~93x | P-gp overexpression | ~0.7x (Sensitized) | ~93x | ~32x |
| SW1222Res | SW1222 (Human Colorectal) | Combretastatin A-4P | ~12x | MRP1 and P-gp overexpression | ~12x | Not Reported | Not Reported |
| HCT116/DAT1R | HCT116 (Human Colon) | Diaminothiazole (Colchicine-site binder) | ~40x | Target-specific changes (Colchicine site) | ~2.5x | ~0.9x (No cross-resistance) | ~0.8x (No cross-resistance) |
| KB-L30 | KB (Human Oral Epidermoid) | Microtubule Destabilizers (e.g., Vinblastine) | Not specified for individual drugs | βI-tubulin mutations, altered βII/βIII isotype expression | Not Reported | Hypersensitive | Resistant |
Data sourced from multiple research studies. oup.comcity.ac.ukplos.org Resistance Factor (RF) is the ratio of the IC50 of the resistant line to the IC50 of the parental line. An RF > 1 indicates resistance, RF < 1 indicates sensitization, and RF ≈ 1 indicates no change in sensitivity.
Combination Therapy Strategies with Combretastatin A 4 Phosphate in Preclinical Models
Combination with Conventional Chemotherapeutic Agents
The rationale for combining CA4P with conventional chemotherapy is to target different tumor cell populations. While CA4P induces ischemic necrosis in the poorly perfused tumor core, chemotherapeutic agents can target the well-oxygenated, proliferating cells in the tumor periphery. iiarjournals.orgoncotarget.com
Investigation of Synergistic Effects in In Vitro Cell Line Models
Preclinical studies in various cancer cell lines have demonstrated the synergistic potential of combining CA4P with conventional chemotherapeutic drugs.
In human hepatocellular carcinoma cell lines, the simultaneous application of CA4P and vincristine (B1662923) resulted in a remarkable synergistic effect, with both drugs showing potent cytotoxic and tubulin inhibitory effects. nih.gov Similarly, a study using a co-delivery system for CA4P and doxorubicin (B1662922) in breast cancer cell lines (MCF-7 and 4T1) showed enhanced cytotoxicity compared to individual drug treatments. nih.govresearchgate.net After 72 hours of incubation with a composite delivering both drugs, the viability of MCF-7 and 4T1 cells was reduced to 30.6% and 28.9%, respectively. nih.govresearchgate.net
The combination of a paclitaxel (B517696) prodrug with CA4P also demonstrated enhanced tumor cell inhibition in CT26 and 4T1 cell lines compared to either drug alone. acs.org Furthermore, combining CA4P with cisplatin (B142131) has shown synergistic effects at lower concentrations in osteosarcoma cells, promoting apoptosis and necrosis. nih.gov
Enhanced Anti-Tumor Activity in In Vivo Animal Models
The promising in vitro results have been translated into enhanced anti-tumor activity in various in vivo animal models.
In a murine reticulosarcoma tumor model, the combination of CA4P and carboplatin (B1684641) resulted in a log cell kill of 2.0, demonstrating synergistic anti-tumor activity where CA4P alone had no effect. aacrjournals.org Similarly, combining CA4P with doxorubicin-containing liposomes led to greater inhibition of tumor growth in B16-F10 murine melanoma models than monotherapies. researchgate.net In a breast cancer xenograft model, a combination of CA4P and nanoparticle albumin-bound paclitaxel (nab-paclitaxel) showed significantly more potent inhibition of tumor growth compared to either agent alone. oncotarget.comnih.gov
Triple-drug combinations have also proven effective. In a nude mouse xenograft model of anaplastic thyroid cancer, combinations of CA4P, paclitaxel, and either manumycin A or carboplatin were significantly more effective at inhibiting tumor growth than placebo. nih.govoup.com In a human osteosarcoma xenograft mouse model, the combination of cisplatin and CA4P significantly inhibited tumor growth and lung metastasis compared to monotherapy. nih.govresearchgate.net
Impact on Drug Uptake and Retention in Resistant Cells
One of the significant challenges in chemotherapy is the development of multidrug resistance (MDR), often mediated by efflux pumps like P-glycoprotein (P-gp). Preclinical studies suggest that CA4P can help overcome this resistance.
In doxorubicin-resistant breast cancer cells (MCF-7/ADR), polymersomes co-delivering CA4P and doxorubicin led to increased uptake of doxorubicin, enhanced cytotoxicity, and a higher apoptotic rate. nih.gov The underlying mechanism is believed to involve the inhibition of P-gp function by downregulating protein kinase Cα, stimulating ATPase activity, depleting ATP, and increasing intracellular reactive oxygen species levels. nih.gov
Furthermore, CA4P has been shown to reduce the interstitial fluid pressure (IFP) within tumors. oncotarget.comnih.gov This reduction in IFP can improve the delivery and distribution of co-administered chemotherapeutic agents. In a W256 breast carcinoma model, CA4P significantly improved the uptake and distribution of nab-paclitaxel within the tumor. oncotarget.comnih.gov
Combination with Radiotherapy
The combination of CA4P with radiotherapy is based on the complementary actions of the two modalities. Radiotherapy is most effective against well-oxygenated cells, which are often found in the tumor periphery that is less affected by CA4P-induced vascular shutdown. iiarjournals.orgtandfonline.com
Mechanisms of Radiosensitization by Vascular Disruption
The primary mechanism by which CA4P radiosensitizes tumors is through its vascular-disrupting activity. CA4P selectively damages tumor blood vessels, leading to a rapid increase in vascular permeability and subsequent vascular shutdown. aacrjournals.org This disruption of blood flow induces hypoxia and necrosis, particularly in the central regions of the tumor.
Studies on cultured human dermal microvascular endothelial cells (HMEC) have shown that both CA4P and radiation can induce a rapid increase in endothelial permeability. aacrjournals.org This effect is linked to the reorganization of the actin cytoskeleton and redistribution of VE-cadherin at cell junctions. aacrjournals.org When combined, CA4P and radiation lead to an additive increase in permeability. aacrjournals.org The vascular shutdown caused by CA4P can make the hypoxic tumor cells, which are typically radioresistant, susceptible to the cytotoxic effects of the drug. tandfonline.com Conversely, the radiation can target the oxygenated cells in the tumor rim that survive the initial vascular collapse. tandfonline.com
Improved Tumor Control and Growth Delay in Preclinical Irradiation Studies
Numerous preclinical studies have demonstrated that combining CA4P with radiation leads to improved tumor control and significant growth delays compared to either treatment alone. iiarjournals.orgtandfonline.com
In a study on C3H mammary carcinomas in CDF1 mice, the radiation dose required to control 50% of irradiated tumors was significantly reduced from 52 Gy to 45 Gy when combined with CA4P. tandfonline.comtandfonline.com This represents a significant enhancement of the radiation response. tandfonline.comtandfonline.com Importantly, this enhanced tumor response was achieved without a significant increase in the radiation response of normal tissues. tandfonline.com
Scheduling of the two treatments is a critical factor. The greatest therapeutic effects are typically observed when CA4P is administered shortly after irradiation. tandfonline.commdpi.com This timing allows radiation to target the well-oxygenated tumor cells before CA4P induces hypoxia, which could otherwise increase radioresistance. tandfonline.commdpi.com Studies have shown that administering CA4P before irradiation can be less effective. mdpi.comaacrjournals.org Combining CA4P with fractionated radiation schedules has also shown to further improve tumor response in models like the rat rhabdomyosarcoma. iiarjournals.org
Combination with Targeted Therapies
The integration of CA4P with targeted therapies aims to attack tumors through complementary mechanisms, addressing both the tumor vasculature and specific molecular pathways driving cancer cell proliferation and survival.
Integration with Anti-Angiogenic Agents (e.g., anti-VEGF antibodies)
A key strategy to overcome the limitations of VDA monotherapy is the combination with anti-angiogenic agents, which inhibit the formation of new blood vessels. nih.gov While CA4P disrupts existing tumor vasculature, anti-angiogenic agents like the anti-VEGF antibody bevacizumab can prevent the revascularization of the surviving tumor rim. ascopubs.orgnih.gov
Preclinical models have consistently shown that combining CA4P with an anti-VEGF antibody significantly enhances anti-tumor activity. nih.govascopubs.org For instance, in a human renal cell carcinoma model (Caki-1), treatment with bevacizumab or CA4P alone resulted in tumor growth delays of 8 and 6 days, respectively. biospace.com The combination of both agents, however, led to a more substantial and sustained tumor response. nih.govbiospace.com This synergistic effect is attributed to CA4P inducing significant tumor necrosis, while bevacizumab impairs the subsequent regrowth of the tumor by inhibiting angiogenesis. nih.gov
Dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) in preclinical studies has demonstrated that CA4P induces profound, though often transient, reductions in tumor perfusion. ascopubs.org The addition of bevacizumab helps to sustain these vascular changes, preventing the rebound of blood flow and subsequent tumor regrowth. ascopubs.orgnih.gov Furthermore, studies have noted that CA4P administration can lead to an increase in circulating levels of VEGF; the combination with an anti-VEGF antibody directly counteracts this effect. ascopubs.org
A preclinical study combining CA4P nanoparticles (CA4-NPs) with DC101, a vascular endothelial growth factor receptor 2 (VEGFR2) inhibitor, in a murine hepatocellular carcinoma model also showed improved therapeutic outcomes. frontiersin.org This combination was found to enhance the effects of anti-PD-1 immunotherapy. frontiersin.orgthno.org
Synergism with Cell Cycle Checkpoint Inhibitors
The DNA damage response (DDR) is a critical pathway for cancer cell survival, and inhibitors targeting key DDR kinases, such as ATR (Ataxia-Telangiectasia and Rad3-related), represent a promising class of targeted therapies. nih.govmdpi.com There is a strong rationale for combining ATR inhibitors with agents that induce cellular stress and DNA damage. nih.gov Preclinical studies have shown that ATR inhibition can sensitize cancer cells to various DNA-damaging agents, including chemotherapy and radiation. nih.govmdpi.com
ATR inhibitors function by preventing the cell from arresting its cycle to repair DNA damage, leading to mitotic catastrophe and cell death, particularly in cells with high replication stress, a hallmark of many cancers. nih.gov The combination of an ATR inhibitor with a VDA like CA4P, which induces hypoxia and subsequent cellular stress, could theoretically create a synthetic lethal interaction. While direct preclinical studies combining CA4P and ATR inhibitors are not extensively detailed in the provided results, the underlying principles of their mechanisms suggest a potential for synergy. CA4P induces mitotic arrest in endothelial cells, and combining this with a therapy that pushes cells through a damaged G2/M checkpoint could enhance cell killing. nih.gov
Preclinical evidence supports the efficacy of ATR inhibitors in combination with standard therapies like cisplatin and carboplatin in esophageal cancer cell lines, demonstrating increased loss of viability. nih.gov This highlights the potential of ATR inhibitors to be combined with other anti-cancer agents that induce cellular stress.
Combination with Other Signal Transduction Inhibitors
CA4P's mechanism of action involves the disruption of the tubulin cytoskeleton in endothelial cells, which in turn affects critical signaling pathways. nih.govnih.gov Specifically, CA4P has been shown to rapidly inhibit the VE-cadherin/β-catenin/Akt signaling pathway, which is crucial for the stability of tumor neovessels. nih.gov This disruption leads to the regression of these vessels. nih.gov
The combination of CA4P with inhibitors of other signal transduction pathways offers a multi-pronged attack on tumor growth and survival. For example, combining CA4P with inhibitors of pathways involved in cell proliferation, survival, and metastasis could lead to enhanced anti-tumor effects. Preclinical studies have explored combining CA4P with various cytotoxic agents, which often target signal transduction pathways related to cell division. nih.gov For instance, the combination of a CA4P derivative with docetaxel, a microtubule-stabilizing agent, significantly inhibited the growth of chemotherapy-resistant ovarian cancers in mice. oncotarget.com Similarly, combining CA4P with cisplatin has been shown to produce a greater than additive anti-tumor response in models of breast carcinoma. mdpi.com
The rationale for such combinations is that CA4P's disruption of the tumor core, which is often resistant to conventional chemotherapy, complements the action of cytotoxic drugs that target the proliferating cells in the tumor periphery. frontiersin.org
Combination with Immunotherapies
The tumor microenvironment (TME) plays a crucial role in the success of immunotherapies. embopress.org Strategies that can modulate the TME to be more favorable for an anti-tumor immune response are of great interest. CA4P, by inducing tumor necrosis and altering the tumor vasculature, has been shown to have immunomodulatory effects, making it a promising candidate for combination with various immunotherapies. nih.govnih.gov
Modulation of Tumor Immunogenicity and Immune Cell Infiltration
Tumor immunogenicity, or the ability of a tumor to be recognized and targeted by the immune system, is a key determinant of immunotherapy success. nih.gov Preclinical studies suggest that CA4P can enhance the immunogenicity of tumors. The necrosis induced by CA4P can lead to the release of tumor-associated antigens, which can then be taken up by antigen-presenting cells like dendritic cells (DCs) to initiate an anti-tumor immune response. nih.govd-nb.info
CA4P has been shown to facilitate the infiltration of immune cells into the tumor. In preclinical models of solid tumors, treatment with CA4P significantly improved the infiltration of CAR-T cells into the tumor tissue. nih.gov This enhanced infiltration was associated with increased levels of IFN-γ, a key cytokine in the anti-tumor immune response. nih.gov The disruption of the tumor's vascular barrier by CA4P is thought to create a more permissive environment for T-cell entry. nih.gov
Furthermore, combining CA4P with a STING (stimulator of interferon genes) agonist, cGAMP, has been shown to convert "cold," poorly immunogenic tumors into "hot" tumors by shifting tumor-associated macrophages (TAMs) from a pro-tumorigenic M2 phenotype to an anti-tumorigenic M1 phenotype. frontiersin.org This combination led to a massive infiltration of TAMs in both breast and melanoma tumor models. frontiersin.org
Synergistic Effects on Anti-Tumor Immunity in Preclinical Models
The combination of CA4P with various immunotherapies has demonstrated synergistic anti-tumor effects in a range of preclinical models. nih.govnih.gov In a study on experimental colon carcinoma, the concomitant treatment of rats with tumor cell immunization and a low dose of CA4P resulted in significantly retarded tumor growth compared to either treatment alone. nih.gov Splenocytes from rats treated with this combination showed a significantly enhanced anti-tumor immune response. nih.gov
The combination of CA4P with CAR-T cell therapy has also shown significant promise. In subcutaneous ovarian cancer mouse xenograft models and patient-derived xenograft (PDX) models of colon and ovarian carcinoma, the combined treatment greatly increased the therapeutic efficacy of CAR-T cells and improved survival rates. nih.gov The synergistic effect is attributed to CA4P-induced tumor necrosis, which exposes tumor antigens, and the enhanced infiltration of CAR-T cells, leading to robust cytokine secretion and cytotoxicity. nih.gov
In a murine hepatocellular carcinoma model, combining CA4P nanoparticles and the VEGFR2 inhibitor DC101 improved the efficacy of anti-PD-1 therapy. thno.org The combination therapy resulted in a tumor inhibition rate of 86.4%, significantly higher than that of anti-PD-1 monotherapy (16.8%). thno.org This highlights the potential of a multi-pronged approach targeting the tumor vasculature and immune checkpoints to achieve potent anti-tumor immunity.
A study in a 4T1 breast cancer model showed that while neither cGAMP nor CA4P monotherapy was highly effective, the combination therapy resulted in a superior inhibitory effect on tumor growth. frontiersin.org This effect was linked to the stimulation of the innate immune response, particularly the activation of NK cells. frontiersin.org
Interactive Data Table: Synergistic Effects of CA4P Combination Therapies in Preclinical Models
| Combination Partner | Cancer Model | Key Finding | Outcome |
| Bevacizumab (anti-VEGF) | Human Renal Cell Carcinoma (Caki-1) | Enhanced anti-tumor activity compared to monotherapy. nih.govbiospace.com | Significant tumor growth delay. biospace.com |
| CAR-T Cells | Ovarian Cancer Xenograft, Colon & Ovarian PDX | Improved CAR-T cell infiltration and therapeutic efficiency. nih.gov | Significantly better survival rate. nih.gov |
| Tumor Cell Immunization | Experimental Colon Carcinoma | Enhanced anti-tumor immune response. nih.gov | Significantly retarded tumor growth. nih.gov |
| cGAMP (STING agonist) | 4T1 Breast Cancer | Superior inhibition of tumor growth compared to monotherapy. frontiersin.org | Activation of NK cells and innate immunity. frontiersin.org |
| DC101 (anti-VEGFR2) + anti-PD-1 | Murine Hepatocellular Carcinoma | Strong synergistic tumor suppression. thno.org | 86.4% tumor inhibition rate. thno.org |
| Cisplatin | Mouse Breast Carcinoma | Greater than additive anti-tumor response. mdpi.com | Enhanced tumor cell killing. |
| Docetaxel | Chemotherapy-resistant Ovarian Cancer | Significantly inhibited tumor growth. oncotarget.com | Prolonged survival in mice. oncotarget.com |
Analytical Methodologies for Combretastatin A 4 Phosphate Research
Spectroscopic Techniques for Chemical Characterization and Quantification
Spectroscopic methods are indispensable for the fundamental characterization of CA4P. They provide insights into its molecular structure, allow for its unambiguous identification, and enable the quantification of its concentration in solutions.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules, including CA4P and its parent compound, CA4. While detailed NMR data for the phosphate (B84403) prodrug itself is not extensively published, the structural analysis of the well-characterized CA4 provides the foundational understanding. chemicalbook.comgoogle.com The key structural features of the combretastatin (B1194345) framework are confirmed using both proton (¹H) and carbon-¹³ (¹³C) NMR.
Structure-activity relationship studies have identified several critical components of the molecule, all of which can be verified by NMR. researchgate.net These include the 3,4,5-trimethoxy arrangement on the A-ring, the specific substitution pattern on the B-ring, and, most importantly, the cis ('Z') configuration of the stilbene (B7821643) double bond, which is crucial for its biological activity. researchgate.netrsc.org NMR techniques, such as the Nuclear Overhauser Effect (NOE), are particularly useful for unambiguously confirming this cis-geometry. google.com The addition of the phosphate group to form CA4P introduces characteristic changes in the NMR spectrum, particularly shifts in the signals of protons and carbons near the phenolic oxygen on the B-ring, which can be used to confirm successful phosphorylation.
Mass spectrometry is a powerful tool for confirming the molecular weight of CA4P and identifying its metabolites in biological samples. aacrjournals.orgnih.gov In its application, CA4P is ionized, and the mass-to-charge ratio (m/z) of the resulting ion is measured. For CA4P, mass spectrometry can confirm its molecular mass and elemental composition. aacrjournals.org
A primary application of MS in CA4P research is in metabolite profiling. The metabolic profile of CA4P can be complex; after administration, it is dephosphorylated to its active form, CA4. researchgate.netresearchgate.net This primary metabolite can be further metabolized, for instance, through glucuronidation to form CA4 glucuronide (CA4G). nih.gov Mass spectrometry is used to detect and identify these compounds in plasma and other biological matrices. aacrjournals.orgnih.gov By selecting specific m/z values corresponding to the parent drug and its expected metabolites, researchers can monitor the biotransformation process.
Below is a table summarizing the mass-to-charge ratios (m/z) used to identify CA4P and its key metabolites in mass spectrometry-based analyses.
| Compound | Abbreviation | Ionization Mode | Observed Mass-to-Charge Ratio (m/z) | Reference |
|---|---|---|---|---|
| Combretastatin A-4 phosphate | CA4P | Positive ESI | 396.6 / 397 | aacrjournals.orgnih.gov |
| Combretastatin A-4 | CA4 | Positive ESI | 317.5 | aacrjournals.org |
| Combretastatin A-4 glucuronide | CA4G | Positive ESI (Ammonium Adduct) | 510 | nih.gov |
UV-Vis spectroscopy is a straightforward and accessible method used for the quantification of combretastatins in solution. This technique relies on the principle that the molecule absorbs light in the ultraviolet-visible range due to its aromatic rings and conjugated double bond system. The amount of light absorbed at a specific wavelength is directly proportional to the concentration of the compound in the solution (Beer-Lambert law).
For quantitative analysis, a calibration curve is first established using solutions of known CA4P or CA4 concentration. The absorbance of the unknown sample is then measured, and its concentration is determined by comparison to the standard curve. mdpi.com Research has shown that UV detection for combretastatins is typically performed at wavelengths around 290 nm or 295 nm. aacrjournals.orgmdpi.comnih.gov This method is frequently used in conjunction with separation techniques like HPLC, where a UV-Vis detector quantifies the compound as it elutes from the chromatography column. researchgate.net It is also applied in dissolution studies and for determining drug loading in formulation studies. mdpi.com
Mass Spectrometry (MS) for Identification and Metabolite Profiling
Chromatographic Separation Techniques for Purity and Bioanalysis
Chromatographic methods are essential for separating CA4P from its precursors, metabolites, and other impurities. This separation is critical for accurate purity assessment and for sensitive quantification in complex biological samples.
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of CA4P and for its quantification in a variety of contexts. selleckchem.com The technique separates components of a mixture based on their differential interactions with a stationary phase (packed in a column) and a mobile phase (a pumped solvent). For CA4P and its metabolites, reversed-phase HPLC is commonly employed. ingentaconnect.com
In purity analysis, HPLC can separate CA4P from any remaining starting materials, synthesis byproducts, or degradation products. The purity is typically reported as a percentage of the total peak area observed in the chromatogram. selleckchem.comingentaconnect.com For quantification, HPLC is coupled with a detector, most commonly a UV-Vis detector. nih.gov This combination allows for the determination of CA4P and CA4 concentrations in plasma for pharmacokinetic studies. nih.govingentaconnect.comarchivesofmedicalscience.comarchivesofmedicalscience.com The method's reliability is established through validation, demonstrating linearity over a specific concentration range. For instance, methods have been validated with linear ranges of 0.02-200 µM for CA4P and 0.01-50 µM for CA4. nih.gov
The table below outlines typical parameters used in HPLC methods for the analysis of CA4P.
| Parameter | Description | Reference |
|---|---|---|
| Detection | UV Absorbance at 295 nm; Fluorescence (Ex: 295 nm / Em: 390 nm) | nih.gov |
| Quantitation Limit (Human Plasma) | 0.05 µM for CA4P; 0.0125 µM for CA4 | nih.gov |
| Retention Time (Example) | ~12 min for CA4P; ~23 min for CA4 | ingentaconnect.com |
| Purity Standard | >99.6% | ingentaconnect.com |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific analytical technique that combines the separation power of HPLC with the detection capabilities of tandem mass spectrometry. mdpi.com This method is particularly vital for bioanalysis, where the concentrations of drugs and their metabolites in complex biological matrices like plasma can be very low. nih.govnih.gov
The process begins with sample pretreatment, often a simple protein precipitation step. nih.gov The sample is then injected into the LC system for separation. A common setup involves a reversed-phase C8 or C18 column with a gradient mobile phase of methanol (B129727) or acetonitrile (B52724) and an aqueous buffer. nih.govnih.gov After elution from the column, the analytes enter the mass spectrometer.
In the tandem mass spectrometer, a specific precursor ion for each analyte is selected (e.g., m/z 397 for CA4P), fragmented, and a specific product ion is monitored (e.g., m/z 350 for CA4P). nih.gov This technique, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, minimizing interference from other components in the plasma. nih.gov LC-MS/MS methods have been developed for the simultaneous quantification of CA4P, CA4, and CA4G in human and animal plasma, demonstrating linearity over concentration ranges such as 5–5000 ng/mL for CA4P. nih.govnih.gov
The following table summarizes key parameters for a representative LC-MS/MS bioanalytical method.
| Parameter | Description | Reference |
|---|---|---|
| Technique | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) | nih.gov |
| Analytes | Simultaneous determination of CA4P, CA4, and CA4G in plasma | nih.govnih.gov |
| Ionization | Electrospray Ionization (ESI), often in positive mode for CA4P/CA4 and negative or adduct-positive for CA4G | nih.govnih.gov |
| MRM Transition (CA4P) | m/z 397 → 350 | nih.gov |
| MRM Transition (CA4) | m/z 317 → 286 | nih.gov |
| MRM Transition (CA4G) | m/z 510 → 317 (as [M+NH4]+) | nih.gov |
| Linear Range (CA4P) | 5-5000 ng/mL | nih.gov |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
Biological Assays for Mechanism Elucidation
The investigation into the mechanism of action of this compound (CA4P) relies on a suite of sophisticated biological assays. These techniques are essential for understanding how the compound interacts with its molecular target, affects cellular structures and processes, and ultimately impacts tumor vasculature.
In Vitro Tubulin Polymerization Assays (e.g., Turbidity, Fluorescence-based)
A primary mechanism of this compound's active form, Combretastatin A-4 (CA-4), is the inhibition of tubulin polymerization. researchgate.netnih.govplos.org This is a critical process for microtubule formation, which is essential for cell division and cytoskeletal integrity. nih.govplos.org Researchers employ in vitro polymerization assays to directly measure the effect of compounds on tubulin assembly. These assays typically use purified tubulin, often from bovine brain, and monitor the polymerization process after initiating it, usually by raising the temperature. ucl.ac.ukgoogle.com
Turbidity Assays: One common method is a turbidimetric assay, where the assembly of microtubules from tubulin dimers is monitored by measuring the increase in light scattering or absorbance at a specific wavelength (e.g., 340 or 350 nm). nih.govplos.org An increase in turbidity indicates microtubule formation. google.complos.org The presence of an inhibitory compound like CA-4 reduces the rate and extent of this turbidity increase. nih.gov For example, studies have shown that CA-4 can reduce the maximum velocity (Vmax) of tubulin polymerization significantly compared to a vehicle control. nih.gov
Fluorescence-Based Assays: Another sensitive method is the fluorescence-based tubulin polymerization assay. ucl.ac.uk This technique often uses a fluorescent reporter that incorporates into the assembling microtubules, leading to an increase in fluorescence signal as polymerization proceeds. ucl.ac.uk This method has been used to demonstrate that CA-4 and its potent analogues can almost completely inhibit tubulin polymerization at low micromolar concentrations. ucl.ac.uk
The results from these assays are crucial for structure-activity relationship (SAR) studies, helping to identify which chemical modifications on the combretastatin scaffold enhance or diminish its anti-tubulin activity. ucl.ac.uk
| Compound | Assay Type | Concentration | Observed Effect | Reference |
|---|---|---|---|---|
| Combretastatin A-4 (CA-4) | Turbidity | 10 µM | Reduced polymerization Vmax by 3.4-fold compared to vehicle. | nih.gov |
| Combretastatin A-4 (CA-4) | Fluorescence-based | 1 µM | Used as a positive control for inhibition. | ucl.ac.uk |
| Compound 2a (CA-4 analogue) | Fluorescence-based | 1 µM | Inhibited tubulin polymerization almost completely. | ucl.ac.uk |
| Compound 2b (CA-4 analogue) | Fluorescence-based | 1 µM | Inhibited tubulin polymerization almost completely. | ucl.ac.uk |
| Compound 2e (CA-4 analogue) | Fluorescence-based | 1 µM | Inhibited tubulin polymerization almost completely. | ucl.ac.uk |
| Nocodazole | Turbidity | 1.2 µM (IC50) | Inhibited tubulin polymerization. | plos.org |
Immunofluorescence and Advanced Microscopy for Cytoskeletal Visualization
To visualize the cellular effects of CA4P-mediated tubulin depolymerization, researchers use immunofluorescence staining coupled with advanced microscopy. This technique allows for the direct observation of the microtubule network and other cytoskeletal components within cells.
Following treatment with CA4P, endothelial cells, a primary target of the drug, exhibit dramatic morphological changes. nih.govashpublications.org Immunostaining with antibodies against β-tubulin reveals a profound disruption of the normal, well-organized microtubule cytoskeleton. ashpublications.org The long, filamentous microtubules seen in untreated cells disappear and are replaced by a diffuse, disorganized pattern, confirming microtubule depolymerization. nih.govmdpi.com
Advanced microscopy studies have detailed these morphological alterations. Within hours of exposure to nanomolar concentrations of CA4P, endothelial cells retract, round up, and lose cell-to-cell contacts. nih.gov Beyond microtubule disruption, the actin cytoskeleton is also affected. Staining for F-actin (using labeled phalloidin) shows a reorganization of actin stress fibers. nih.gov These changes are associated with the formation of focal adhesions and membrane blebbing, indicating an increase in actinomyosin contractility. ashpublications.org In some cancer cell lines, treatment with CA4P analogues also leads to a disrupted microtubule network that appears short and wrapped around the nucleus. mdpi.com
| Cell Type | Technique | Treatment | Key Observation | Reference |
|---|---|---|---|---|
| Human Umbilical Vein Endothelial Cells (HUVECs) | Immunofluorescence | 100 nmol/L CA4P for 24 hours | Interphase microtubules were severely damaged; mitotic spindle assembly was absent. | nih.gov |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Fluorescent Microscopy (TRITC-labeled phalloidin) | 2.5 nM CA4P for 18 hours | Rapid loss of cell-cell contact and reorganization of actin stress fibers. | nih.gov |
| Endothelial Cells | Immunofluorescence (Anti-β-tubulin antibody) | 1 µM CA4P for 30 minutes | Disruption of the endothelial microtubule cytoskeleton. | ashpublications.org |
| HepG2 Cells | Immunofluorescence (Anti-α-tubulin antibody) | 0.02 µM CA-4 for 48 hours | Disrupted microtubule network became short and wrapped around the nucleus. | mdpi.com |
| 518A2 Melanoma Cells | Fluorescence Microscopy | 0.5 µM Compound 4d (analogue) for 24 hours | Destruction of microtubule network. | mdpi.com |
Flow Cytometry for Cell Cycle, Apoptosis, and Phenotypic Analysis
Flow cytometry is a powerful, high-throughput technique used to quantitatively analyze cell populations based on their light-scattering and fluorescence properties. In CA4P research, it is indispensable for elucidating effects on the cell cycle and cell death pathways.
Cell Cycle Analysis: By staining cells with a DNA-intercalating dye like propidium (B1200493) iodide (PI), flow cytometry can measure the DNA content of individual cells and determine their phase in the cell cycle (G0/G1, S, G2/M). nih.govnih.gov A hallmark of tubulin-targeting agents like CA4P is their ability to arrest cells in the G2/M phase of the cell cycle, as the disruption of the mitotic spindle prevents cells from completing mitosis. researchgate.netucl.ac.uk Studies consistently show that treating various cancer and endothelial cells with CA4P leads to a significant accumulation of cells in the G2/M phase, often detectable within 8 to 24 hours of exposure. researchgate.netnih.govnih.gov
Apoptosis Analysis: Flow cytometry is also central to studying programmed cell death (apoptosis). The most common method involves co-staining cells with Annexin V and a viability dye like PI. researchgate.netrsc.org Annexin V binds to phosphatidylserine (B164497), a lipid that translocates to the outer leaflet of the plasma membrane during early apoptosis, while PI enters cells that have lost membrane integrity (late apoptosis or necrosis). researchgate.netrsc.org Numerous studies have used this assay to demonstrate that CA4P and its analogues induce apoptosis in a time- and concentration-dependent manner following G2/M arrest. researchgate.netresearchgate.net For instance, treatment can lead to a significant increase in the percentage of Annexin V-positive cells. researchgate.net
| Cell Line | Assay | Treatment | Result | Reference |
|---|---|---|---|---|
| Endothelial Cells | Cell Cycle (PI staining) | 100 nmol/L CA4P for 24 hours | 65% of cells accumulated in G2/M phase, compared to 20% in controls. | nih.gov |
| HepG2 Cells | Cell Cycle (PI staining) | 1 µM analogue (2a, 2b, or 2e) | Caused cell cycle arrest in the G2/M phase. | ucl.ac.uk |
| CT-26 Cells | Cell Cycle (PI staining) | CA4P analogue | Produced an early G2/M cell cycle arrest at 8 hours. | spandidos-publications.com |
| Leukemic Cells | Apoptosis (Annexin V/PI staining) | 5 nM CA4P for 48 hours | Induced phosphatidylserine externalization (Annexin V+) in >50% of cells. | researchgate.net |
| SCC-4 Cells | Necrosis (YO-PRO-1/PI staining) | 40 µM HA-CA4P-NP for 48 hours | Led to 30% necrotic cells. | archivesofmedicalscience.comarchivesofmedicalscience.com |
Western Blotting and RT-PCR for Protein and Gene Expression Studies
To dissect the molecular pathways activated by this compound, researchers use Western blotting and Reverse Transcription Polymerase Chain Reaction (RT-PCR) to measure changes in protein and gene expression, respectively.
Western Blotting: This immunoassay technique is used to detect and quantify specific proteins in a sample. In CA4P research, it has been instrumental in confirming the molecular events downstream of microtubule disruption and cell cycle arrest. Key findings include:
Cell Cycle Proteins: Increased levels of cyclin B1, a protein that accumulates during the G2 phase and is essential for entry into mitosis. nih.govaacrjournals.org
Apoptosis Markers: Detection of cleaved Poly (ADP-ribose) polymerase (PARP), a hallmark of caspase-mediated apoptosis. nih.govaacrjournals.org Treatment with CA4P results in the cleavage of the 116 kDa intact PARP to an 85 kDa fragment. nih.gov Changes in the expression of Bcl-2 family proteins, such as the upregulation of the pro-apoptotic protein Bax, have also been observed. archivesofmedicalscience.comimrpress.com
Cytoskeletal Proteins: Analysis of soluble and polymerized tubulin fractions confirms that CA4P increases the amount of soluble (depolymerized) tubulin. ashpublications.org
Necrosis Markers: Increased expression of necrosis-related proteins like RIP1 and RIP3 has been shown in some cell types, suggesting alternative cell death pathways. archivesofmedicalscience.comarchivesofmedicalscience.com
RT-PCR: This technique is used to measure the amount of a specific RNA, providing insight into gene expression levels. Quantitative RT-PCR (qRT-PCR) allows for precise measurement. Studies have used RT-PCR to investigate how CA4P affects the expression of genes involved in angiogenesis and cell survival. For example, research has shown that CA4P can modulate the expression of Vascular Endothelial Growth Factor (VEGF), a key angiogenic factor, and other genes such as hTERT and c-Myc. mdpi.comnih.govspandidos-publications.com The expression of pro-inflammatory cytokine genes like TNF-α and IL-6 has also been analyzed to understand broader biological responses. nih.gov
| Molecule | Technique | Cell/Tissue Type | Change in Expression | Reference |
|---|---|---|---|---|
| Cyclin B1 | Western Blot | Endothelial Cells | Elevated levels. | nih.gov |
| Cleaved PARP (85 kd) | Western Blot | Endothelial Cells | Increased levels. | nih.gov |
| Bax, RIP1, RIP3 | Western Blot | Oral Squamous Carcinoma Cells | Significantly higher expression. | archivesofmedicalscience.comarchivesofmedicalscience.com |
| p53, Bax | RT-PCR | MCF-7 Breast Cancer Cells | Upregulated mRNA expression. | imrpress.com |
| Bcl2 | RT-PCR | MCF-7 Breast Cancer Cells | Reduced mRNA levels. | imrpress.com |
| VEGF, hTERT, c-Myc | RT-qPCR | HT-29 Colon Cancer Cells | Inhibition of gene expression by CA-4 analogues. | mdpi.com |
| TNF-α, IL-6, IL-1β | qRT-PCR | Mouse Colon Tissue | Increased relative mRNA expression. | nih.gov |
In Vivo Imaging Techniques for Vascular Function Assessment (e.g., Dynamic Contrast-Enhanced MRI)
To assess the signature antivascular effects of this compound in a living organism, non-invasive imaging techniques are crucial. These methods allow for the longitudinal monitoring of changes in tumor blood flow and vascular integrity.
Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI): This is the most widely used imaging modality for evaluating the vascular effects of drugs like CA4P in both preclinical models and clinical trials. ascopubs.orgscispace.comspandidos-publications.com The technique involves acquiring a series of rapid T1-weighted MR images before, during, and after the intravenous injection of a low-molecular-weight gadolinium-based contrast agent. scispace.com The rate at which the contrast agent enters and leaves the tissue provides quantitative information about vascular perfusion, vessel permeability, and interstitial volume. aacrjournals.org
Studies using DCE-MRI have consistently demonstrated that CA4P induces a rapid and significant reduction in tumor perfusion. ascopubs.orgubc.ca This effect is often observed within hours of drug administration and is typically more pronounced in the central regions of the tumor, leaving a viable rim of tissue at the periphery. aacrjournals.orgubc.ca Kinetic parameters, such as the transfer constant (Ktrans) and the initial area under the contrast agent concentration-time curve (IAUC), are calculated to quantify these changes, with significant decreases in these values indicating vascular shutdown. scispace.comspandidos-publications.com
Other Imaging Techniques: While DCE-MRI is the most common, other advanced imaging methods have also been employed to study CA4P's effects:
Vessel Size Imaging (VSI): An MRI-based method that can estimate mean vessel radius, which has been used to show that CA4P may selectively affect vessels of a certain size. aacrjournals.org
Photoacoustic Tomography (PAT/MSOT): This technique uses laser-induced ultrasound waves to visualize and quantify blood oxygenation. nih.govresearchgate.net It has been used to show a significant decrease in the oxygenation of tumor vessels following CA4P treatment, consistent with vascular shutdown. nih.gov
| Technique | Model | Time Point | Key Finding | Reference |
|---|---|---|---|---|
| DCE-MRI | Human patients with advanced cancer | 6-8 hours post-treatment | Tumor perfusion (first-order rate constant) decreased in 8 of 10 patients. | ascopubs.org |
| DCE-MRI | Breast cancer xenograft | 2 hours post-CA4P | ~70% mean decrease in perfusion/permeability (IAUC). | scispace.com |
| DCE-MRI | Rat breast carcinoma | 2 hours post-CA4P | ~70% decrease in perfusion/permeability (IAUC). | ubc.ca |
| DCE-MRI | SW1222 colorectal xenografts | 4 hours post-CA4P | Significant reduction in kinetic parameters (IAUGC and Ktrans) at all dose levels. | spandidos-publications.com |
| Vessel Size Imaging (MRI) | C3H mammary carcinoma (mouse) | Not specified | Tumor blood volume was reduced by ~35%; median vessel radius increased. | aacrjournals.org |
| Photoacoustic Tomography (MSOT) | Non-small cell lung cancer (mouse) | 1 and 3 hours post-CA4P | Significant decrease in oxygenation of peripheral tumor vessels. | nih.gov |
Emerging Research Directions and Future Perspectives for Combretastatin A 4 Phosphate
Development of Next-Generation Combretastatin (B1194345) Analogues
Researchers are exploring new molecular designs to create combretastatin analogues with superior performance. Key goals include boosting their power against cancer cells, ensuring they target tumors more precisely, and preventing the molecular changes that can inactivate them.
Strategies for Enhanced Efficacy, Specificity, and Reduced Isomerization
A significant challenge with Combretastatin A-4 (CA-4), the active form of CA-4P, is its tendency to convert from its active cis-isomeric form to an inactive trans-isomer. nih.govwjgnet.com This isomerization reduces its therapeutic efficacy. To counter this, a primary strategy involves replacing the unstable cis-double bond with a heterocyclic ring, which locks the molecule in its active conformation. nih.gov This approach has led to the development of numerous analogues with improved stability and potency. nih.gov
Modifications to the A and B aromatic rings of the combretastatin molecule are also being investigated to increase its affinity for tubulin, its cellular target. mdpi.com For example, introducing an amino group at the ortho position of the B-ring has been shown to increase cytotoxicity. mdpi.com Conversely, adding hydroxyl or N-methylated groups can decrease activity. mdpi.com The development of analogues like OXi4503 (the diphosphate (B83284) salt of Combretastatin A-1) represents a move towards agents with potentially greater antitumor effects. researchgate.net
Furthermore, researchers are creating derivatives designed to overcome drug resistance. For instance, novel β-lactam bridged analogues of CA-4 have been synthesized to combat resistance associated with glucuronidation, a process where cancer cells can neutralize the drug. researchgate.net These new compounds have shown improved activity against combretastatin-resistant colon cancer cell lines. nih.gov
| Strategy | Example Analogue/Modification | Intended Improvement |
| Reduced Isomerization | Replacement of cis-double bond with a heterocyclic moiety (e.g., β-lactam, triazole, isoxazole) nih.govresearchgate.netacs.org | Prevents conversion to the inactive trans-isomer, maintaining activity. nih.gov |
| Enhanced Efficacy | Introduction of an amino group at the B-ring's ortho position. mdpi.com | Increased cytotoxicity against cancer cells. mdpi.com |
| Overcoming Resistance | β-lactam bridged analogues designed to resist glucuronidation. researchgate.net | Improved efficacy in chemoresistant cancer models. researchgate.netnih.gov |
| Second-Generation Agent | OXi4503 (Combretastatin A-1 diphosphate). researchgate.net | Potentially greater antitumor and anti-vascular effects compared to CA-4P. researchgate.netacs.org |
Exploration of Novel Chemical Scaffolds with Combretastatin-like Activity
The fundamental structure of combretastatin has inspired the creation of entirely new classes of compounds that mimic its anti-cancer activity. By replacing parts of the original molecule with different chemical structures, scientists aim to develop drugs with enhanced properties.
One successful approach involves replacing the central ethylene (B1197577) bridge of the combretastatin molecule with various heterocyclic rings. This strategy not only prevents the problematic cis-trans isomerization but can also introduce new pharmacological benefits. nih.gov For example, 1,2,4-triazole (B32235) and tetrazole rings have been used to create cis-restricted analogues with significant cytotoxic activity. ekb.eg Similarly, replacing the alkenyl motif with five-membered heterocycles like isoxazoline (B3343090) or isoxazole (B147169) has yielded compounds with potent cytotoxic and apoptosis-inducing effects. acs.org
Another area of exploration is the modification of the aromatic B-ring. Replacing it with scaffolds such as benzoxazolone, benzothiophene, and naphthalene (B1677914) has resulted in analogues that retain the ability to bind to tubulin and have shown enhanced cytotoxicity, even against combretastatin-resistant cell lines. mdpi.com The incorporation of a 2-aminoimidazole scaffold has also led to the discovery of novel analogues with potent antiproliferative activities in the nanomolar range, exceeding the efficacy of CA-4 in some cases. acs.orgacs.org
| Novel Scaffold | Example Compound Class | Key Findings |
| Triazole/Tetrazole Rings | 1-(3,4,5-trimethoxyphenyl)-5-aryl-1,2,4-triazoles ekb.eg | Potent cytotoxic activity, effectively mimicking the cis-conformation of CA-4. ekb.eg |
| Isoxazole/Isoxazoline Rings | 3,4-diarylisoxazoles acs.org | Demonstrated significant cytotoxicity and antitubulin activity in vitro and in vivo. acs.org |
| β-Lactam Ring | 1,4-diaryl-2-azetidinone analogues researchgate.netnih.gov | Overcame cis-trans isomerization and showed improved efficacy in resistant colon cancer cells. researchgate.netnih.gov |
| 2-Aminoimidazole | 4,5-diaryl-2-aminoimidazole analogues acs.org | Showed potent nanomolar antiproliferative activity, in some cases superior to CA-4. acs.org |
| Benzoxazolone B-Ring | Benzoxazolone-based analogues mdpi.com | Exhibited enhanced cytotoxicity against several human cancer cell lines, including a combretastatin-resistant line. mdpi.com |
| Chalcones | Ortho-aryl chalcones mdpi.com | Displayed significant antiproliferative activity against multidrug-resistant (MDR) cancer cell lines. mdpi.com |
Advanced Drug Delivery Systems Research
To maximize the therapeutic impact of Combretastatin A-4 phosphate (B84403), researchers are developing sophisticated delivery systems. These technologies aim to improve how the drug travels through the body, ensure it reaches the tumor in higher concentrations, and control its release, thereby increasing its effectiveness while minimizing exposure to healthy tissues.
Nanoparticle Formulations for Improved Pharmacokinetics and Tumor Targeting
Nano-based formulations offer several advantages for delivering CA-4P, including the potential for improved water solubility, longer circulation time in the bloodstream, and enhanced accumulation in tumors. mdpi.comnih.gov Researchers have successfully developed CA-4P-loaded nanoparticles using polymers like methoxy (B1213986) poly(ethylene glycol)-b-polylactide (PELA) and poly(d,l-lactic-co-glycolic acid) (PLGA). nih.gov These composite nanoparticles have demonstrated significantly higher permeability and bioavailability compared to free CA-4P, leading to improved tumor inhibition in preclinical models. nih.gov
Another approach involves encapsulating CA-4P in hyaluronic acid (HA) nanoparticles. archivesofmedicalscience.com This method leverages the properties of HA as a drug carrier to achieve targeted delivery. Studies have shown that these HA-CA4P nanoparticles release the drug in a controlled manner, are more effectively taken up by oral squamous cell carcinoma cells, and exhibit stronger antitumor activity compared to the free drug. archivesofmedicalscience.com The use of nanoparticles can also be a strategy to increase the uptake of other therapeutic agents, as pretreatment with CA-4P has been shown to enhance the accumulation of nanoparticles within tumors. researchgate.netthno.org
| Nanoparticle System | Composition | Key Findings |
| Composite Nanoparticles | Methoxy poly(ethylene glycol)-b-polylactide (PELA) and poly(d,l-lactic-co-glycolic acid) (PLGA) nih.gov | 2.08-fold higher apparent permeability and an absolute bioavailability of 77.6% in preclinical models. nih.gov |
| Hyaluronic Acid (HA) Nanoparticles | Hyaluronic acid encapsulating CA-4P archivesofmedicalscience.com | Controlled drug release over 56 hours and significantly higher cytotoxicity to oral squamous cell carcinoma cells. archivesofmedicalscience.com |
| Liposomes | Hydrogenated soybean phosphatidylcholine (HSPC), cholesterol, and DSPE-PEG researchgate.net | Optimized formulations for high drug loading and stable encapsulation of the active form, CA-4. researchgate.net |
Prodrug Strategies for Spatiotemporal Control and Reduced Off-Target Effects
The development of prodrugs—inactive precursors that are converted to the active drug within the body—is a key strategy for improving the therapeutic profile of combretastatins. nih.gov CA-4P itself is a successful water-soluble prodrug of the potent but poorly soluble CA-4. mdpi.comnih.gov This approach solves the solubility issue and allows for intravenous administration. mdpi.com
Building on this concept, researchers are designing more advanced prodrugs. One strategy involves creating lipophilic prodrugs by attaching fatty acid chains to the CA-4 molecule. nih.gov These can then be encapsulated in liposomes, potentially prolonging their circulation time and altering their release characteristics. Studies have investigated how the length of the attached fatty acid chain affects the conversion of the prodrug back to active CA-4 in plasma. nih.gov Another innovative approach is the development of light-activated prodrugs. These systems combine CA-4 with a photosensitizer and a tumor-targeting group, such as folic acid, allowing for the selective release of the active drug in cancer cells upon light exposure. nih.gov
| Prodrug Strategy | Example | Mechanism and Advantage |
| Water-Soluble Phosphate Prodrug | Combretastatin A-4 phosphate (CA-4P) mdpi.comnih.gov | Overcomes the poor water solubility of CA-4, enabling intravenous administration. mdpi.com |
| Amino Acid Prodrug | AVE8062 (Ombrabulin) nih.govmdpi.com | A water-soluble amino acid salt prodrug that has advanced to clinical trials. mdpi.com |
| Lipophilic Acylated Prodrugs | CA-4 with attached fatty acid chains (e.g., stearoyl, palmitoyl) nih.gov | Designed for liposomal encapsulation to potentially prolong circulation and control drug release. nih.gov |
| Light-Activated Prodrugs | Folate-conjugated multifunctional prodrugs (CA4-L-Pc-PEGn-FA) nih.gov | Allows for tumor-targeted delivery and spatiotemporal control of drug activation using light. nih.gov |
Localized Delivery Approaches for Enhanced Therapeutic Index
Delivering CA-4P directly to the tumor site is a promising strategy to maximize its therapeutic effect while minimizing systemic exposure and potential side effects. This approach can enhance the therapeutic index—the ratio between the toxic dose and the therapeutic dose of a drug.
One such method involves the use of an in-situ thermo-gelling hydrogel. rsc.org In this system, CA-4P is co-loaded with another chemotherapeutic agent, such as cisplatin (B142131), into a liquid polymer solution. Upon injection near the tumor, this solution forms a gel at body temperature, creating a localized drug depot. This gel then slowly releases the drugs over time, maintaining a high concentration at the tumor site and promoting the vessel-disrupting effects of CA-4P. rsc.org Preclinical studies using this approach have demonstrated the highest antitumor efficacy compared to systemic administration. rsc.org
Another localized approach that has been explored is subconjunctival injection for treating retinoblastoma. In a murine model, local delivery of CA-4P resulted in a dose-dependent reduction in tumor microvessel density and significant tumor reduction without evidence of toxicity to surrounding ocular tissues. arvojournals.org These localized delivery methods hold potential for treating specific, accessible tumors more effectively and safely.
Repurposing and Novel Research Applications of this compound
While primarily developed as an oncological agent, the unique mechanism of action of this compound (CA-4P) has prompted investigations into its utility in other pathological conditions characterized by abnormal blood vessel formation. Furthermore, academic research continues to explore other potential biological activities of the compound.
The anti-vascular properties of CA-4P have been evaluated in several preclinical models of ocular neovascularization, a common feature of diseases like age-related macular degeneration (AMD) and diabetic retinopathy. acs.org In these conditions, the growth of new, leaky blood vessels can lead to severe vision loss.
Studies in mouse models have demonstrated significant efficacy. mdpi.com In one model using transgenic mice that overexpress vascular endothelial growth factor (VEGF) in the retina, treatment with CA-4P led to a substantial reduction in the total area of neovascularization. nih.gov Similarly, in a model of laser-induced choroidal neovascularization (CNV), which mimics aspects of wet AMD, CA-4P treatment not only suppressed the development of new lesions but also induced the regression of established ones. mdpi.comscispace.com Research in a rabbit model of corneal neovascularization further confirmed that systemic CA-4P treatment can inhibit the growth of proliferating blood vessels and damage already established abnormal vasculature in the eye. mdpi.com These findings suggest a potential therapeutic role for CA-4P in preventing and treating ocular diseases driven by neovascularization. mdpi.comscispace.com
Table 1: Preclinical Studies of this compound in Ocular Neovascularization Models
| Model Type | Key Findings | Reference(s) |
|---|---|---|
| VEGF-Overexpression Mouse Model (Retinal Neovascularization) | Significantly reduced the total area of neovascularization per retina compared to vehicle-treated group. | mdpi.comnih.gov |
| Laser-Induced Choroidal Neovascularization (CNV) Mouse Model | Significantly reduced the area of CNV at rupture sites; promoted regression of established CNV. | mdpi.comnih.govscispace.com |
| Chemically-Induced Corneal Neovascularization Rabbit Model | Completely inhibited neovascularization when treated early; inhibited or slightly regressed established neovascularization when treated later. | mdpi.com |
The potential for combretastatins to exert anti-inflammatory or antimicrobial effects has been explored in various academic studies. plos.org General reviews have noted that in vitro and in vivo studies determined that compounds in the combretastatin class possess anti-inflammatory, antioxidant, and antimicrobial effects. nih.govplos.org
However, the anti-inflammatory effects appear highly context-dependent and may even be reversed. A study investigating the effects of CA-4P in a mouse model of dextran (B179266) sulfate (B86663) sodium (DSS)-induced ulcerative colitis, an inflammatory bowel disease, found that the compound aggravated the condition. acs.orgio.gliwice.pl In this model, CA-4P treatment was associated with an increase in the disease activity index and higher mRNA expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in colon tissue. nih.govplos.orgacs.org This suggests a pro-inflammatory potential in certain disease settings. acs.org
In the realm of antimicrobial research, the active form of the prodrug, Combretastatin A-4 (CA-4), has demonstrated moderate antifungal activity against the dermatophytes Trichophyton rubrum and Trichophyton mentagrophytes. plos.org The same study also reported antiviral activity for CA-4 against Herpes Simplex Virus 1 (HHV-1) and Herpes Simplex Virus 2 (HHV-2). plos.org
Investigation in Non-Oncological Disease Models Involving Pathological Angiogenesis or Vascular Abnormalities (e.g., ocular neovascularization in preclinical models)
Integration of Omics Technologies in this compound Research
Modern high-throughput "omics" technologies are being applied to better understand the complex biological responses to CA-4P, identify potential biomarkers, and elucidate mechanisms of action and resistance.
Genomic and transcriptomic analyses of tumors have provided insights into the context of CA-4P activity. For instance, a study involving genomic and transcriptomic profiling of anaplastic thyroid cancer noted that while CA-4P showed some clinical activity, it did not ultimately improve progression-free survival in the patient cohort studied. researchgate.net Such studies are critical for identifying molecular signatures that may predict a lack of response, thereby guiding patient selection. The same study used the 'omics' data to identify alternative potential therapeutic targets in that cancer type, such as the mTOR signaling pathway. researchgate.net Other research has suggested that certain genes, such as SERPINE1, may serve as novel biomarkers in cancer, though direct validation for predicting CA-4P response is ongoing. scispace.com
Proteomic and metabolomic approaches are being used to map the broader biological pathways affected by CA-4P, often in combination with other therapies. One study, aimed at predicting radiotherapy response in colorectal cancer, utilized proteomic and metabolomic profiling. io.gliwice.pl While CA-4P was mentioned as a relevant vascular disrupting agent for combination strategies, the study's broader findings are informative, showing that integrating these 'omics' datasets can identify key pathways, such as tRNA aminoacylation, that are associated with treatment response. io.gliwice.pl The use of Combretastatin A-4 is also noted in fundamental research protocols that employ proteomic and metabolomic analysis to study cellular processes, indicating its value as a tool compound for pathway elucidation. biorxiv.org These techniques offer a powerful method for moving beyond the direct target of tubulin to understand the downstream cascade of events following vascular disruption, including changes in energy metabolism, lipid metabolism, and inflammatory responses. io.gliwice.pl
Genomic and Transcriptomic Profiling for Response and Resistance Biomarker Discovery
Computational Approaches and In Silico Modeling
Computational modeling has become an indispensable tool in the study of CA-4P and the development of its analogues. The primary application is in silico molecular docking, which simulates the interaction between a compound and its biological target. acs.orgplos.org Numerous studies have used this method to model the binding of CA-4 and newly designed analogues to the colchicine-binding site on tubulin. plos.orgacs.org
These computational approaches serve several key purposes:
Understanding Structure-Activity Relationships (SAR): By modeling how CA-4 fits into its binding pocket, researchers can understand why its specific structure is so potent. For example, in silico studies have confirmed that the cis-configuration of the ethylene bridge is crucial for high-affinity binding, which is lost when the molecule isomerizes to the trans-form. acs.org
Rational Drug Design: Molecular docking allows for the virtual screening of novel, hypothetical structures. acs.orgacs.org Researchers can design analogues intended to overcome the limitations of CA-4, such as its poor water solubility or chemical instability, and then use computational models to predict whether these new compounds will retain high binding affinity for tubulin. mdpi.comacs.org This helps prioritize which novel compounds are most promising for laboratory synthesis and testing.
Correlating Binding with Activity: The binding affinity predicted by docking scores can be correlated with experimentally observed biological activity, such as cytotoxicity against cancer cell lines. plos.orgacs.org Studies have shown that for CA-4 and its analogues, a higher predicted binding affinity to tubulin often corresponds to more potent anti-cancer activity in vitro. plos.org
Molecular Docking and Dynamics Simulations for Tubulin Interaction and Drug Design
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as Combretastatin A-4, and its protein target, tubulin. nih.govnih.gov These methods are crucial for understanding the structural basis of its potent anti-mitotic activity and for designing novel, more effective analogues. ucl.ac.uk
Molecular Docking
Molecular docking predicts the preferred orientation of a molecule when bound to another to form a stable complex. For CA-4, docking studies consistently show that it binds to the colchicine-binding site at the interface of the αβ-tubulin heterodimer. nih.govmdpi.com This binding event physically obstructs the assembly of microtubules, which are essential for cell division, leading to mitotic arrest and subsequent cell death. scielo.br
Docking simulations have revealed key interactions between CA-4 and specific amino acid residues within the colchicine (B1669291) site. For instance, studies have identified hydrogen bonds and hydrophobic interactions with residues such as Cys241, Leu255, Ala316, and Lys352 on the β-tubulin subunit as being critical for binding. mdpi.comscielo.br Research has also shown that the cis conformation of the stilbene (B7821643) bridge in CA-4 is energetically preferred for fitting into this pocket, explaining its higher activity compared to the trans isomer. nih.gov
| Tubulin Subunit | Amino Acid Residue | Type of Interaction | Reference |
|---|---|---|---|
| β-Tubulin | Cys241 | Hydrophobic | scielo.br |
| β-Tubulin | Ala250 | Hydrogen Bond | mdpi.com |
| β-Tubulin | Lys254 | Hydrophobic | scielo.br |
| β-Tubulin | Leu255 | Hydrophobic | scielo.br |
| β-Tubulin | Ala316 | Hydrophobic | scielo.br |
| β-Tubulin | Lys352 | Hydrogen Bond | mdpi.com |
| α-Tubulin | Thr179 | Hydrogen Bond | mdpi.com |
| α-Tubulin | Val181 | Hydrophobic | scielo.br |
Molecular Dynamics Simulations
Following docking, molecular dynamics (MD) simulations are employed to study the time-dependent behavior of the molecule-protein complex. These simulations provide a more dynamic and realistic view of the binding stability and conformational changes that occur. nih.gov MD simulations performed on the CA-4–tubulin complex have been used to validate the docking results and refine the binding mode. nih.gov By simulating the movements of atoms over time, researchers can assess the stability of the interactions and calculate binding free energies, which provide a quantitative measure of binding affinity. nih.gov
Furthermore, MD simulations have been instrumental in understanding drug resistance. Studies investigating the interaction of CA-4 with different β-tubulin isotypes, which can be differentially expressed in cancer cells, have used MD to reveal variations in binding affinity. nih.gov For example, simulations have shown that alterations in the H7 helix and T7 loop of certain β-tubulin isotypes can lower the binding affinity for CA-4, potentially contributing to resistance in specific types of lung cancer. nih.gov
Predictive Modeling for Structure-Activity Relationships and Compound Optimization
Predictive modeling, particularly through quantitative structure-activity relationship (QSAR) studies, is a cornerstone of modern drug discovery. mdpi.com For Combretastatin A-4, 3D-QSAR models have been developed to correlate the three-dimensional structural features of its analogues with their biological activity. mdpi.comnih.gov
3D-QSAR Models
3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build predictive models. nih.gov These models are based on an alignment of a series of CA-4 analogues in their presumed bioactive conformation, often derived from molecular docking studies. mdpi.com The models then generate 3D contour maps that highlight regions where modifications to the molecular structure are likely to increase or decrease biological activity. nih.gov
Steric Contour Maps : These maps indicate where bulky or smaller substituents are favored. For CA-4 analogues, these maps can guide the modification of the A and B rings to optimize interactions within the tubulin binding pocket.
Electrostatic Contour Maps : These maps show where positive or negative electrostatic potentials are favorable for activity. For example, red contours might indicate that electronegative groups (e.g., oxygen or nitrogen atoms) are preferred in a specific region to enhance hydrogen bonding, while blue contours suggest electropositive groups would be beneficial. nih.gov
These models have proven to be statistically significant, with high predictive power for new, untested compounds. mdpi.com
| Modeling Technique | Purpose | Key Findings / Application | Reference |
|---|---|---|---|
| 3D-QSAR (CoMFA/CoMSIA) | Predict biological activity based on 3D structure. | Generation of contour maps to guide structural modifications for enhanced tubulin inhibition. | mdpi.comnih.gov |
| Docking-Based Alignment | Provide a structurally relevant alignment for QSAR models. | Ensures that the QSAR models are based on the common binding mode at the colchicine site. | mdpi.com |
| Normalization of Activity Data | Allow comparison of data from different studies. | Enables the creation of larger, more robust QSAR datasets by standardizing IC₅₀ values relative to CA-4. | mdpi.com |
By integrating the insights from these predictive models, medicinal chemists can prioritize the synthesis of the most promising candidates, thereby accelerating the drug discovery process. This approach allows for the rational design of novel CA-4 analogues with potentially improved potency, better selectivity, and optimized pharmacokinetic properties, moving beyond the limitations of the parent compound. nih.gov
Q & A
Q. What is the molecular mechanism by which CA4P selectively disrupts tumor vasculature?
CA4P, a water-soluble prodrug, is enzymatically dephosphorylated to its active form, combretastatin A-4 (CA4), which binds to the colchicine site on β-tubulin. This binding destabilizes microtubules in endothelial cells, causing rapid cytoskeletal collapse, loss of vascular integrity, and tumor blood flow shutdown. The selectivity arises from the immature, leaky vasculature in tumors, which is more sensitive to these effects than stable vasculature in healthy tissues .
Q. Why is CA4P synthesized as a phosphate prodrug, and how does this influence its pharmacokinetics?
CA4P’s phosphate group enhances aqueous solubility, addressing the poor bioavailability of CA3. Upon systemic administration, alkaline phosphatases in plasma and tissues cleave the phosphate moiety, releasing active CA4. This prodrug strategy improves intravenous delivery while enabling controlled activation, as demonstrated in pharmacokinetic studies showing rapid conversion to CA4 (t½ ~15–30 minutes) and subsequent tumor accumulation .
Q. What in vitro and in vivo models are most relevant for evaluating CA4P’s anti-vascular effects?
In vitro: Tubulin polymerization assays and endothelial cell viability tests (e.g., human umbilical vein endothelial cells) quantify microtubule destabilization and cytotoxicity. In vivo: Murine xenograft models (e.g., HT-29 colon carcinoma) with dynamic contrast-enhanced MRI (DCE-MRI) or Doppler ultrasound are used to measure tumor blood flow reduction. Histopathology post-treatment confirms vascular necrosis .
Q. How does CA4P’s stereochemistry (cis vs. trans isomer) affect its biological activity?
The Z-stilbene configuration (cis isomer) of CA4 is critical for tubulin binding. Trans isomers show negligible activity due to steric hindrance, as shown in SAR studies. Synthetic routes (e.g., Wittig reactions) are optimized to preserve the Z-geometry during prodrug synthesis .
Advanced Research Questions
Q. What experimental designs address contradictions in CA4P efficacy across preclinical vs. clinical studies?
Discrepancies arise from differences in tumor vascular maturity and dosing schedules. Advanced models incorporate orthotopic or patient-derived xenografts (PDX) with heterogeneous vasculature. Clinical trial designs (e.g., Phase Ib/II) combine CA4P with cytotoxic agents (e.g., carboplatin) to target residual tumor cells post-vascular disruption, as seen in anaplastic thyroid cancer trials .
Q. How can imaging biomarkers optimize CA4P dosing in clinical trials?
DCE-MRI and <sup>18</sup>F-fluorodeoxyglucose PET (FDG-PET) track vascular shutdown and metabolic changes. For example, a 50% reduction in tumor blood flow within 4 hours post-infusion correlates with therapeutic efficacy, enabling real-time dose adjustments .
Q. What strategies mitigate resistance to CA4P in hypoxic tumor microenvironments?
Hypoxia-inducible factor-1α (HIF-1α) upregulation post-CA4P treatment can promote angiogenesis. Co-administration with HIF inhibitors (e.g., digoxin) or anti-angiogenics (e.g., bevacizumab) disrupts compensatory pathways, as shown in hepatocellular carcinoma models .
Q. How do structural modifications of CA4P analogs improve solubility and reduce toxicity?
Replacing the 3,4,5-trimethoxyphenyl group with heterocycles (e.g., indole) or introducing sulfonate groups enhances solubility. For example, OXi4503 (CA1P diphosphate) exhibits dual vascular disruption and cytotoxic activity via orthoquinone formation, reducing required doses in preclinical models .
Q. What statistical methods resolve variability in pharmacokinetic-pharmacodynamic (PK-PD) modeling of CA4P?
Population PK models with nonlinear mixed-effects (NLME) account for inter-patient variability in phosphatase activity. Bayesian adaptive trials use these models to individualize dosing, improving efficacy in Phase I/II studies .
Q. How do co-administered agents (e.g., sunitinib) enhance CA4P-induced apoptosis?
Sunitinib, a tyrosine kinase inhibitor, suppresses pro-survival signals (e.g., VEGF) upregulated post-CA4P treatment. Synergy is quantified via Chou-Talalay combination indices in vitro, with validation in xenograft models showing reduced tumor recurrence .
Methodological Considerations
- Data Contradictions : Use meta-analyses to reconcile preclinical vs. clinical outcomes. For example, murine models overpredict efficacy due to faster CA4P activation; translational studies incorporate human liver microsomes to refine PK parameters .
- Toxicity Management : Monitor cardiovascular events (e.g., hypertension) via continuous ECG and troponin levels in trials, as seen in Phase I protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
